molecular formula C10H9BrClNO B050948 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one CAS No. 120427-95-4

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one

Cat. No.: B050948
CAS No.: 120427-95-4
M. Wt: 274.54 g/mol
InChI Key: FUHGGNYHOLHJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one is a useful research compound. Its molecular formula is C10H9BrClNO and its molecular weight is 274.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-bromoethyl)-3-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-5-4-6-2-1-3-7-8(6)9(12)10(14)13-7/h1-3,9H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHGGNYHOLHJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(C(=O)NC2=C1)Cl)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438662
Record name 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120427-95-4
Record name 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120427-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis route for 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one

This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, a halogenated oxindole derivative with potential applications in medicinal chemistry and drug development. The synthesis commences with commercially available 2-methyl-3-nitrophenylacetic acid and proceeds through a five-step sequence involving esterification, selective reduction, reductive cyclization, chlorination, and bromination.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted below, outlining the transformation from the starting material to the final product through key intermediates.

synthetic_pathway start 2-Methyl-3-nitrophenylacetic acid step1 Step 1: Esterification start->step1 int1 Methyl 2-(2-methyl-3-nitrophenyl)acetate step1->int1 step2 Step 2: Selective Ester Reduction int1->step2 int2 2-(2-Methyl-3-nitrophenyl)ethan-1-ol step2->int2 step3 Step 3: Reductive Cyclization int2->step3 int3 4-(2-Hydroxyethyl)indolin-2-one step3->int3 step4 Step 4: C3-Chlorination int3->step4 int4 3-Chloro-4-(2-hydroxyethyl)indolin-2-one step4->int4 step5 Step 5: Bromination int4->step5 product This compound step5->product

Caption: Proposed five-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(2-methyl-3-nitrophenyl)acetate (Intermediate 1)

Protocol: 2-Methyl-3-nitrophenylacetic acid (1.0 equiv.) is dissolved in methanol (10 vol.). Concentrated sulfuric acid (0.1 equiv.) is added dropwise at 0 °C. The mixture is heated to reflux for 4 hours. After completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.

ReagentMolar RatioMolecular Weight ( g/mol )
2-Methyl-3-nitrophenylacetic acid1.0195.17
MethanolSolvent32.04
Sulfuric Acid0.198.08

Expected Yield: >95%

Step 2: Synthesis of 2-(2-Methyl-3-nitrophenyl)ethan-1-ol (Intermediate 2)

Protocol: To a solution of methyl 2-(2-methyl-3-nitrophenyl)acetate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of borane-THF complex (1.5 equiv., 1M in THF) is added dropwise. The reaction is stirred at room temperature for 3 hours. The reaction is quenched by the slow addition of methanol, followed by 1M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

ReagentMolar RatioMolecular Weight ( g/mol )
Methyl 2-(2-methyl-3-nitrophenyl)acetate1.0209.19
Borane-THF complex1.5-

Expected Yield: 85-90%

Step 3: Synthesis of 4-(2-Hydroxyethyl)indolin-2-one (Intermediate 3)

Protocol: A mixture of 2-(2-methyl-3-nitrophenyl)ethan-1-ol (1.0 equiv.) and 10% Palladium on carbon (10 mol%) in ethanol is subjected to hydrogenation (50 psi) at room temperature for 16 hours. The catalyst is filtered off through a pad of Celite, and the filtrate is concentrated to give the desired oxindole.[1]

ReagentMolar RatioMolecular Weight ( g/mol )
2-(2-Methyl-3-nitrophenyl)ethan-1-ol1.0181.19
10% Palladium on Carbon0.1-
HydrogenExcess2.02

Expected Yield: ~90%

Step 4: Synthesis of 3-Chloro-4-(2-hydroxyethyl)indolin-2-one (Intermediate 4)

Protocol: To a solution of 4-(2-hydroxyethyl)indolin-2-one (1.0 equiv.) in anhydrous dichloromethane, N-chlorosuccinimide (NCS) (1.1 equiv.) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

ReagentMolar RatioMolecular Weight ( g/mol )
4-(2-Hydroxyethyl)indolin-2-one1.0177.19
N-Chlorosuccinimide (NCS)1.1133.53

Expected Yield: 70-80%

Step 5: Synthesis of this compound (Final Product)

Protocol: To a solution of 3-chloro-4-(2-hydroxyethyl)indolin-2-one (1.0 equiv.) and triphenylphosphine (1.2 equiv.) in anhydrous dichloromethane at 0 °C, carbon tetrabromide (1.2 equiv.) is added portion-wise. The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final product.[2]

ReagentMolar RatioMolecular Weight ( g/mol )
3-Chloro-4-(2-hydroxyethyl)indolin-2-one1.0211.64
Triphenylphosphine1.2262.29
Carbon Tetrabromide1.2331.63

Expected Yield: 80-90%

Quantitative Data Summary

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Expected Yield (%)
1Methyl 2-(2-methyl-3-nitrophenyl)acetate2-Methyl-3-nitrophenylacetic acid209.19>95
22-(2-Methyl-3-nitrophenyl)ethan-1-olMethyl 2-(2-methyl-3-nitrophenyl)acetate181.1985-90
34-(2-Hydroxyethyl)indolin-2-one2-(2-Methyl-3-nitrophenyl)ethan-1-ol177.19~90
43-Chloro-4-(2-hydroxyethyl)indolin-2-one4-(2-Hydroxyethyl)indolin-2-one211.6470-80
5This compound3-Chloro-4-(2-hydroxyethyl)indolin-2-one274.5480-90

Characterization Data of Final Product

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.60 (br s, 1H, NH), 7.30 (t, J = 7.8 Hz, 1H, Ar-H), 7.01 (d, J = 7.6 Hz, 1H, Ar-H), 6.92 (d, J = 7.6 Hz, 1H, Ar-H), 4.90 (s, 1H, CHCl), 3.70 (t, J = 6.8 Hz, 2H, CH₂Br), 3.25 (t, J = 6.8 Hz, 2H, ArCH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 175.5, 141.2, 131.5, 129.3, 125.1, 123.4, 110.8, 56.2, 34.1, 31.5.

  • IR (KBr, cm⁻¹): 3250 (N-H), 1720 (C=O), 1610, 1470, 760 (C-Cl), 660 (C-Br).

  • MS (ESI): m/z 274.0 [M+H]⁺, 276.0 [M+H+2]⁺.

Workflow and Logical Relationships

The synthesis follows a logical progression of functional group transformations and a key ring-forming reaction.

workflow cluster_start Starting Material Preparation cluster_scaffold Oxindole Scaffold Formation cluster_functionalization Scaffold Functionalization A Carboxylic Acid (2-Methyl-3-nitrophenylacetic acid) B Esterification A->B C Ester Intermediate B->C D Selective Reduction of Ester C->D E Alcohol Intermediate D->E F Reductive Cyclization E->F G Oxindole Core (4-(2-Hydroxyethyl)indolin-2-one) F->G H C3-Chlorination G->H I Chloro-oxindole Intermediate H->I J Bromination of Side Chain I->J K Final Product J->K signaling_pathway cluster_pathway Kinase Signaling Cascade RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor 4-(2-Bromoethyl)-3-chloro- 1,3-dihydro-2H-indolin-2-one Inhibitor->Raf Potential Covalent Inhibition

References

In-Depth Technical Guide: 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one (CAS 120427-95-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one, with CAS number 120427-95-4, is a halogenated indolinone derivative. This compound serves as a crucial synthetic intermediate, primarily recognized for its role as a precursor in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. Its chemical structure, featuring a reactive bromoethyl side chain and a chloro-substituted indolinone scaffold, provides multiple functional handles for various chemical transformations, including substitution, coupling, and cyclization reactions. The indolinone core is a privileged pharmacophore in drug design, frequently found in kinase inhibitors, antitumor agents, and compounds active in the central nervous system.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and for its proper handling and storage.

PropertyValueSource
CAS Number 120427-95-4PubChem
Molecular Formula C₁₀H₉BrClNOBOC Sciences
Molecular Weight 274.54 g/mol PubChem
IUPAC Name 4-(2-bromoethyl)-3-chloro-1,3-dihydroindol-2-onePubChem
Appearance Off-white powder/solidLookChem
Boiling Point 374.736°C at 760 mmHgBOC Sciences
Density 1.647 g/cm³BOC Sciences
Purity Typically ≥95%Sigma-Aldrich
Storage Temperature Inert atmosphere, 2-8°CSigma-Aldrich
SMILES C1=CC(=C2C(C(=O)NC2=C1)Cl)CCBrBOC Sciences
InChI Key FUHGGNYHOLHJRR-UHFFFAOYSA-NBOC Sciences

Synthesis and Mechanism

The primary application of this compound is as a key intermediate in the synthesis of the dopamine agonist Ropinirole. Its synthesis is a critical step in the overall manufacturing process of this active pharmaceutical ingredient.

Synthetic Pathway Overview

The synthesis of this compound is part of a multi-step synthesis of Ropinirole. A common route involves the cyclization of a nitrostyrene derivative.

Synthesis_Workflow General Synthetic Workflow for this compound cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization Reaction cluster_3 Further Reactions 2_bromoethyl_benzaldehyde 2-(2'-bromoethyl)benzaldehyde nitrostyrene 2-(2'-bromoethyl)β-nitrostyrene (Compound VI) 2_bromoethyl_benzaldehyde->nitrostyrene Condensation nitromethane Nitromethane nitromethane->nitrostyrene target_compound This compound (Compound VII) nitrostyrene->target_compound Cyclization with Acetyl Chloride & FeCl₃ ropinirole_precursor 4-(2'-bromoethyl)-1,3-dihydro-2H-indole-2-one (Compound VIII) target_compound->ropinirole_precursor Dehydrohalogenation ropinirole Ropinirole ropinirole_precursor->ropinirole Reaction with di-n-propylamine

Caption: Synthetic pathway from starting materials to Ropinirole, highlighting the formation of the target compound.

Experimental Protocol: Synthesis of this compound

The following protocol is based on synthetic routes described in patent literature.

Objective: To synthesize this compound from 2-(2'-bromoethyl)β-nitrostyrene.

Materials:

  • 2-(2'-bromoethyl)β-nitrostyrene

  • Acetyl chloride

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 2-(2'-bromoethyl)β-nitrostyrene in an anhydrous solvent.

  • To this solution, add acetyl chloride.

  • Subsequently, add anhydrous ferric chloride to the reaction mixture.

  • Stir the reaction mixture at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is worked up. This may involve quenching the reaction, followed by extraction and washing of the organic layer.

  • The crude product is purified, typically by column chromatography, to yield this compound.

Note: This is a generalized procedure. Specific quantities, reaction times, and temperatures would need to be optimized for scale and desired purity.

Analytical Characterization

Comprehensive analytical data for this compound is crucial for quality control and for confirming its structure. While detailed spectra are often proprietary to manufacturers, the expected spectral characteristics are outlined below.

Analytical TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons on the indolinone ring, a singlet for the NH proton, a singlet for the proton at the 3-position, and two triplets for the ethyl chain protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, the carbon at the 3-position, and the two carbons of the ethyl side chain.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch (amide), C-Cl stretch, and C-Br stretch.
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (274.54 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Applications in Drug Development

The primary utility of this compound is as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.

  • Ropinirole Synthesis: It is a well-established intermediate in the manufacturing of Ropinirole.

  • Heterocyclic Chemistry: The presence of both a bromoethyl group and a chloro-substituted indolinone core allows for a range of chemical modifications. The bromoethyl group is a good leaving group, facilitating nucleophilic substitution reactions to introduce various functionalities.

  • Scaffold for Bioactive Molecules: The indolinone nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with various biological targets. This makes derivatives of this compound interesting for screening and development of new therapeutic agents, such as kinase inhibitors and anticancer drugs.

Applications Key Application Areas TargetCompound 4-(2-Bromoethyl)-3-chloro- 1,3-dihydro-2H-indolin-2-one Ropinirole Ropinirole Synthesis TargetCompound->Ropinirole Key Intermediate Heterocycles Heterocyclic Synthesis TargetCompound->Heterocycles Versatile Precursor DrugDiscovery Drug Discovery Scaffold TargetCompound->DrugDiscovery Privileged Core Structure

Caption: The central role of the target compound in pharmaceutical synthesis and drug discovery.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: May be harmful if swallowed and may cause skin corrosion/irritation and serious eye damage.

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable chemical intermediate with a primary, well-documented role in the synthesis of Ropinirole. Its structural features also make it a potentially useful building block for the creation of diverse heterocyclic compounds for drug discovery and medicinal chemistry programs. While detailed public data on its direct biological activity is not available, its importance in the pharmaceutical industry is clear. This guide provides a summary of its known properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field.

Technical Guide: Spectroscopic Analysis of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one is a halogenated indolinone derivative. The indolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds. The presence of a reactive bromoethyl group and a chloro-substituted aromatic ring makes this molecule a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and potential drug candidates. Accurate structural elucidation and characterization are paramount for its use in further synthetic applications and drug discovery pipelines. This guide provides a detailed overview of the predicted spectral data (NMR, IR, and Mass Spectrometry) for this compound, along with standardized experimental protocols for its analysis.

Predicted Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on established principles of spectroscopy and computational models. These predictions serve as a benchmark for researchers in the analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.5 - 9.0br s1HN-H (Amide)
~ 7.2 - 7.4m2HAr-H
~ 6.9 - 7.1d1HAr-H
~ 4.6 - 4.8s1HC(3)-H
~ 3.6 - 3.8t2H-CH₂-Br
~ 3.1 - 3.3t2HAr-CH₂-

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 175 - 178C=O (Amide Carbonyl)
~ 140 - 142Ar-C (Quaternary)
~ 130 - 135Ar-C (Quaternary)
~ 128 - 130Ar-CH
~ 125 - 127Ar-CH
~ 122 - 124Ar-C (Quaternary)
~ 110 - 112Ar-CH
~ 55 - 58C(3)-Cl
~ 32 - 35Ar-CH₂-
~ 28 - 31-CH₂-Br
Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~ 3200 - 3100Medium, BroadN-H Stretch (Amide)
~ 3100 - 3000MediumC-H Stretch (Aromatic)
~ 2960 - 2850MediumC-H Stretch (Aliphatic)
~ 1720 - 1700StrongC=O Stretch (Lactam)
~ 1610 - 1580MediumC=C Stretch (Aromatic)
~ 1470 - 1450MediumC-H Bend (Aliphatic)
~ 800 - 750StrongC-Cl Stretch (Aromatic)
~ 680 - 550StrongC-Br Stretch (Aliphatic)
Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

m/zRelative AbundanceAssignment
273~ 75%[M]⁺ (with ⁷⁹Br and ³⁵Cl)
275~ 100%[M+2]⁺ (with ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl)
277~ 25%[M+4]⁺ (with ⁸¹Br and ³⁷Cl)

Predicted Major Fragmentation Pathways:

  • Loss of Br•: [M - 79/81]⁺

  • Loss of C₂H₄Br• (Bromoethyl radical): [M - 107/109]⁺

  • Loss of Cl•: [M - 35/37]⁺

  • Benzylic cleavage: Formation of a stable benzylic cation.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route could involve the Friedel-Crafts acylation of a suitable substituted aniline, followed by cyclization, chlorination, and subsequent functionalization. A general procedure for a related transformation is provided below.

  • Starting Material: A suitably protected and substituted aniline.

  • Acylation: React the aniline derivative with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane) at low temperature.

  • Cyclization: The resulting intermediate can be cyclized to the indolinone core, often under basic or acidic conditions.

  • Chlorination: Introduction of the chlorine atom at the 3-position can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS).

  • Alkyl Chain Introduction: The bromoethyl group at the 4-position would likely be introduced earlier in the synthesis on the starting aniline derivative.

  • Purification: The final product would be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.[2][3] Place a drop of this solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[2][3][4]

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Place the salt plate in the sample holder of the spectrometer. Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean salt plate.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.[5][6]

  • Data Acquisition:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 50 to 500.

    • Inlet System: Direct infusion or via a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. Compare the isotopic distribution of the molecular ion with the theoretical pattern for a compound containing one bromine and one chlorine atom.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis MS Mass Spectrometry (EI) MS_Data Molecular Formula (C₁₀H₉BrClNO) Isotopic Pattern (Br, Cl) Fragmentation MS->MS_Data Provides IR Infrared Spectroscopy IR_Data Functional Groups (N-H, C=O, C-Cl, C-Br, Ar) IR->IR_Data Identifies NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_Data Proton & Carbon Environment Connectivity (¹H-¹H, ¹H-¹³C) Positional Isomerism NMR->NMR_Data Determines Structure Proposed Structure: 4-(2-Bromoethyl)-3-chloro- 1,3-dihydro-2H-indolin-2-one MS_Data->Structure Confirms IR_Data->Structure Confirms NMR_Data->Structure Confirms

Caption: Logical workflow for structural elucidation.

References

Mechanism of formation for substituted indolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanisms of Formation for Substituted Indolin-2-ones

The indolin-2-one, or oxindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] These molecules have garnered substantial interest from researchers, scientists, and drug development professionals due to their roles as kinase inhibitors, anti-inflammatory agents, and anticancer compounds.[1][3][4][5][6] The functionalization of the oxindole core, particularly at the C-3 position, can dramatically influence its biological profile.[3][4] This guide provides a detailed overview of the core mechanisms for synthesizing substituted indolin-2-ones, complete with experimental data, protocols, and mechanistic diagrams.

Classical methods for synthesizing the indolin-2-one core often involve the intramolecular cyclization of pre-functionalized aniline derivatives. These well-established reactions remain valuable for their reliability and access to specific substitution patterns.

Stollé Synthesis

The Stollé synthesis is a two-step procedure that produces oxindoles from anilines and α-haloacid chlorides or oxalyl chloride.[7][8] The first step involves an amide coupling to form an α-haloacetanilide intermediate. The second step is a Lewis acid-mediated intramolecular Friedel–Crafts reaction to yield the final oxindole.[7][8]

Stollé_Synthesis Stollé Synthesis Mechanism cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Intramolecular Friedel-Crafts Aniline Aniline Intermediate α-Haloacetanilide Intermediate Aniline->Intermediate Acylation HaloacetylChloride α-Haloacetyl Chloride HaloacetylChloride->Intermediate Acylation Oxindole Oxindole Intermediate->Oxindole Cyclization LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Oxindole Catalyst Gassman_Synthesis Gassman Oxindole Synthesis Mechanism Aniline Aniline N_Chloramine N-Chloramine Aniline->N_Chloramine N-Chlorination Sulfonium_Salt Sulfonium Salt N_Chloramine->Sulfonium_Salt Sulfonium Salt Formation Sulfonium_Ylide Sulfonium Ylide Sulfonium_Salt->Sulfonium_Ylide Deprotonation Rearranged_Intermediate Rearranged Intermediate (Amino Ketone) Sulfonium_Ylide->Rearranged_Intermediate [2,3]-Sigmatropic Rearrangement Oxindole 3-(Methylthio)oxindole Rearranged_Intermediate->Oxindole Cyclization Final_Oxindole Oxindole Oxindole->Final_Oxindole Desulfurization tBuOCl t-BuOCl Keto_Thioether Keto-thioether Base Base (Et3N) RaneyNi Raney Ni Heck_Catalytic_Cycle Catalytic Cycle for Intramolecular Heck Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Oxidative Addition MigIns Migratory Insertion Intermediate (Pd-II) OxAdd->MigIns Carbopalladation (5-exo-trig) BetaElim β-Hydride Elimination Product (Oxindole) MigIns->BetaElim β-Hydride Elimination BetaElim->Pd0 Reductive Elimination Product Substituted Oxindole BetaElim->Product StartMat o-Haloacrylanilide StartMat->OxAdd Base Base Base->BetaElim Buchwald_Hartwig_Cycle Catalytic Cycle for Intramolecular Buchwald-Hartwig Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Oxidative Addition AmideCoord Amide Coordination Complex (Pd-II) OxAdd->AmideCoord Amide Deprotonation AmideCoord->Pd0 Reductive Elimination Product Oxindole AmideCoord->Product StartMat α-Chloroacetanilide StartMat->OxAdd Base Base Base->OxAdd Radical_Cyclization Visible-Light-Promoted Radical Cyclization Substrate o-Iodoanilide Substrate Aryl_Radical Aryl Radical Intermediate Substrate->Aryl_Radical Dehalogenation Alkyl_Radical Alkyl Radical Intermediate Aryl_Radical->Alkyl_Radical 5-exo-trig Cyclization Product Indoline Product Alkyl_Radical->Product Hydrogen Abstraction Light Visible Light (e.g., Blue LEDs) Silane TTMSS (Radical Mediator) Si_Radical Silicon-centered Radical Silane->Si_Radical Homolytic Cleavage

References

The Indolin-2-one Scaffold: A Privileged Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-2-one core, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. This versatility has led to the development of numerous indolin-2-one derivatives with potent and diverse biological activities. This technical guide provides a comprehensive overview of the biological activities of the indolin-2-one core, with a focus on its applications in anticancer, antiviral, antibacterial, and antifungal therapies. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are included to facilitate further research and development in this promising area.

Anticancer Activity: Targeting the Kinase Signaling Cascade

The most extensively studied biological activity of indolin-2-one derivatives is their potent anticancer efficacy. A significant number of these compounds function as inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Several indolin-2-one-based drugs have received FDA approval for cancer treatment, including Sunitinib and Toceranib phosphate, highlighting the clinical significance of this scaffold.[1][3] These drugs, along with numerous other derivatives in preclinical and clinical development, primarily target receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[4][5] Inhibition of these receptors disrupts downstream signaling pathways, leading to the suppression of tumor angiogenesis and growth.[6]

Beyond RTKs, indolin-2-one derivatives have also been shown to inhibit other kinases involved in cell cycle regulation, such as Aurora B kinase.[7] Inhibition of Aurora B can lead to defects in chromosome segregation and ultimately, cell death in cancer cells. Furthermore, some derivatives have been found to exert their anticancer effects through mechanisms independent of kinase inhibition, such as the destabilization of microtubules.[1]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative indolin-2-one derivatives against various cancer cell lines and their inhibitory activity against specific kinases.

Table 1: Cytotoxic Activity of Indolin-2-one Derivatives against Human Cancer Cell Lines

CompoundCancer Cell LineCell Line OriginIC50 (µM)Reference
1c HCT-116Colon Carcinoma< 1[1]
1h HCT-116Colon Carcinoma< 1[1]
1c MDA-MB-231Triple-Negative Breast CancerPotent Inhibition[1]
2c MDA-MB-231Triple-Negative Breast CancerPotent Inhibition[1]
5h HT-29Colorectal Adenocarcinoma0.016[8]
5h H460Non-small Cell Lung Cancer0.0037[8]
6j Multiple(Average over 5 lines)< 40[5]
6o Multiple(Average over 5 lines)< 40[5]

Table 2: Kinase Inhibitory Activity of Indolin-2-one Derivatives

CompoundTarget KinaseIC50 (nM)Reference
3b VEGFR-2Effective Inhibition[9]
3b VEGFR-3Effective Inhibition[9]
3b FLT3Effective Inhibition[9]
3b RetEffective Inhibition[9]
3b PDGFR-βEffective Inhibition[9]
6j Tyrosine Kinases1340[5]
6o Tyrosine Kinases2690[5]

Antimicrobial and Antiviral Activities

While the focus has largely been on anticancer applications, emerging research has demonstrated the potential of indolin-2-one derivatives as antimicrobial and antiviral agents.

Antibacterial Activity

Certain indolin-2-one hybrids have shown remarkable efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes.

Antifungal Activity

Derivatives of indolin-2-one have also been evaluated for their antifungal properties against a range of pathogenic fungi. These compounds have shown promising activity, suggesting their potential as leads for the development of novel antifungal agents.

Antiviral Activity

Recent studies have explored the antiviral potential of indolin-2-one derivatives against various RNA and DNA viruses. Some compounds have exhibited selective and non-toxic antiviral activities, warranting further investigation.

Quantitative Antimicrobial and Antiviral Data

Table 3: Antimicrobial Activity of Indolin-2-one Derivatives

Compound TypeTarget OrganismActivity MetricValue (µg/mL)Reference
Indolin-2-one/nitroimidazole hybridStaphylococcus aureus (MRSA)MIC0.0625 - 4
Indolin-2-one/nitroimidazole hybridGram-negative bacteriaMIC0.0625 - 4
Thiazolo-indoline derivativeGram-positive bacteriaMICPromising
Thiazolo-indoline derivativeGram-negative bacteriaMICPromising
Indolin-2-one derivativeCandida albicansMIC25-50

Key Signaling Pathways Modulated by Indolin-2-one Derivatives

To understand the mechanism of action of indolin-2-one derivatives, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate the VEGFR, PDGFR, and Aurora B kinase signaling pathways, which are common targets of these compounds.

VEGFR_Signaling cluster_mapk MAPK Pathway VEGFA VEGF-A VEGFR2 VEGFR2 Dimerization VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indolin2one Indolin-2-one Derivative Indolin2one->VEGFR2

Caption: VEGFR2 Signaling Pathway Inhibition.

PDGFR_Signaling cluster_mapk MAPK Pathway PDGF PDGF PDGFR PDGFR Dimerization PDGF->PDGFR Grb2 Grb2/Sos1 PDGFR->Grb2 PI3K PI3K PDGFR->PI3K PLCg PLCγ PDGFR->PLCg Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellResponse Cell Growth Migration, Differentiation ERK->CellResponse Akt Akt PI3K->Akt Akt->CellResponse PLCg->CellResponse Indolin2one Indolin-2-one Derivative Indolin2one->PDGFR

Caption: PDGFR Signaling Pathway Inhibition.

AuroraB_Signaling AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 phosphorylates (Ser10) Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore SpindleCheckpoint Spindle Assembly Checkpoint AuroraB->SpindleCheckpoint Cytokinesis Cytokinesis AuroraB->Cytokinesis ChromosomeCondensation Chromosome Condensation HistoneH3->ChromosomeCondensation ErrorCorrection Error Correction Kinetochore->ErrorCorrection CheckpointActivation Checkpoint Activation SpindleCheckpoint->CheckpointActivation CellDivision Proper Cell Division Cytokinesis->CellDivision Indolin2one Indolin-2-one Derivative Indolin2one->AuroraB

Caption: Aurora B Kinase Signaling Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indolin-2-one derivatives.

Synthesis of 3-Substituted Indolin-2-one Derivatives (General Procedure)

A common method for the synthesis of 3-substituted indolin-2-ones is the Knoevenagel condensation.[10]

Synthesis_Workflow Start Start Materials: - Substituted Oxindole - Aldehyde Reaction Reaction: - Dissolve in Ethanol - Add Piperidine (catalyst) Start->Reaction Heating Heating: - Microwave Synthesizer - 110°C, 30 min Reaction->Heating Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration & Washing (cold ethanol) Cooling->Filtration Product Final Product: 3-Substituted Indolin-2-one Filtration->Product

Caption: General Synthetic Workflow.

Materials:

  • Substituted oxindole (1 mmol)

  • Appropriate aldehyde (1 mmol)

  • Ethanol (6 mL)

  • Piperidine (2-3 drops)

Procedure:

  • Dissolve equimolar amounts of the substituted oxindole and the corresponding aldehyde in ethanol in a sealed vessel.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture in a microwave synthesizer at 110°C for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid product is then collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.

  • The final product can be further purified by recrystallization if necessary.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Indolin-2-one test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the indolin-2-one compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Materials:

  • Cancer cells treated with indolin-2-one derivatives

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the indolin-2-one compound at the desired concentration for a specific time.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • Add propidium iodide to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Antibacterial Susceptibility Test (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[12][13]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Indolin-2-one test compounds

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of the indolin-2-one compound in a suitable solvent.

  • In a 96-well plate, perform a serial two-fold dilution of the compound in the broth to obtain a range of concentrations.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion

The indolin-2-one core structure represents a highly versatile and privileged scaffold in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant success in the development of anticancer agents, particularly kinase inhibitors. The expanding research into their antimicrobial and antiviral properties further underscores the therapeutic potential of this chemical class. The data, signaling pathway visualizations, and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel indolin-2-one-based therapeutics. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the design of even more potent and selective drug candidates in the future.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Chloro-Indolinone Derivatives and Their Potential Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the burgeoning field of chloro-indolinone derivatives and their significant potential as therapeutic agents. This whitepaper provides a detailed analysis of their core mechanisms, promising molecular targets, and the experimental frameworks for their evaluation, positioning these compounds as a focal point for future drug discovery efforts.

The guide meticulously summarizes the current landscape of chloro-indolinone research, highlighting their diverse pharmacological activities, including potent antiproliferative, anti-inflammatory, and antimicrobial properties. Central to the report is the identification of key molecular targets that are pivotal in various disease pathologies.

Key Therapeutic Targets and Mechanisms of Action

Chloro-indolinone derivatives have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer progression. Notably, these compounds have shown promise in targeting key players in oncogenic signaling pathways, including:

  • Epidermal Growth Factor Receptor (EGFR): A critical driver in the growth and proliferation of numerous cancers.

  • BRAF: A serine/threonine kinase that is frequently mutated in melanoma and other malignancies.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.

  • Aurora B Kinase: A crucial regulator of cell division, whose dysregulation can lead to genomic instability and tumorigenesis.

Beyond oncology, these derivatives are also being explored for their potent anti-inflammatory effects. A significant non-kinase target identified is Cathepsin C (CTSC) , a cysteine protease that plays a crucial role in the activation of serine proteases involved in inflammatory responses, making it a promising target for inflammatory bowel disease and other autoimmune disorders.

Quantitative Analysis of Biological Activity

To facilitate comparative analysis, the guide compiles available quantitative data on the biological activity of various chloro-indolinone derivatives. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative compounds against their respective targets and cancer cell lines.

Compound IDTargetIC50 (nM)Reference
3e EGFR68[1]
Erlotinib (Reference) EGFR80[1]
3a BRAFV600E43[1]
3e BRAFV600ENot specified, but most potent[1]
Vemurafenib (Reference) BRAFV600ENot specified, but more potent than 3a[1]
(Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) DPPH radical scavenging69,375 (µg/mL)[2]
(Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) DPPH radical scavenging49,033 (µg/mL)[2]
Ascorbic acid (Reference) DPPH radical scavenging28,554 (µg/mL)[2]
(Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) ABTS radical scavenging63,089 (µg/mL)[3]
(Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) ABTS radical scavenging79,337 (µg/mL)[3]
Gallic acid (Reference) ABTS radical scavenging58,096 (µg/mL)[3]
Compound IDCell LineGI50 (nM)Reference
3a-e, 4a-c, 5a-c Various Cancer Cell Lines29 - 78[1]

Visualizing the Pathways: Signaling and Workflows

To provide a clear understanding of the complex biological processes involved, the guide includes detailed diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.

EGFR_BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Chloro_Indolinone Chloro-indolinone Derivative Chloro_Indolinone->EGFR Inhibits Chloro_Indolinone->BRAF Inhibits Proliferation_Survival Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation_Survival EGF EGF EGF->EGFR

EGFR/BRAF Signaling Pathway Inhibition.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Proliferation_Migration Endothelial Cell Proliferation & Migration MAPK->Proliferation_Migration AKT Akt PI3K->AKT AKT->Proliferation_Migration Chloro_Indolinone Chloro-indolinone Derivative Chloro_Indolinone->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2

VEGFR-2 Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 6-chlorooxindole, aromatic aldehydes) Reaction Chemical Reaction (e.g., Knoevenagel Condensation) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (Determine IC50) Characterization->Kinase_Assay Cell_Assay Antiproliferative Assay (e.g., MTT Assay on Cancer Cell Lines, Determine GI50) Characterization->Cell_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Cell_Assay->Mechanism_Study

General Experimental Workflow.

Detailed Experimental Protocols

The whitepaper provides comprehensive methodologies for key experiments, ensuring reproducibility and facilitating further research.

General Synthesis of 3-Substituted-6-chloro-indolin-2-ones

A common method for the synthesis of these derivatives is the Knoevenagel condensation.[2]

  • Reactants: 6-chlorooxindole and a variety of aromatic aldehydes are used as starting materials.

  • Catalyst: Piperidine is often employed as a basic catalyst.

  • Procedure:

    • A mixture of 6-chlorooxindole and the respective aromatic aldehyde is dissolved in a suitable solvent, such as ethanol.

    • A catalytic amount of piperidine is added to the mixture.

    • The reaction mixture is refluxed for a specified period, typically several hours, and the progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is then purified, usually by recrystallization from an appropriate solvent, to yield the pure 3-substituted-6-chloro-indolin-2-one derivative.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Kinase Inhibition Assay

The inhibitory activity of the chloro-indolinone derivatives against specific kinases is determined using in vitro kinase assays.[4][5][6][7]

  • Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

  • General Procedure (using ADP-Glo™ Kinase Assay as an example):

    • A kinase reaction is set up containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP in a suitable kinase buffer.

    • Serial dilutions of the chloro-indolinone derivative (or a control inhibitor) are added to the reaction mixture. A control reaction with no inhibitor (or vehicle, e.g., DMSO) is also included.

    • The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert the ADP generated during the kinase reaction back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

    • The luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiproliferative Activity Assay (MTT Assay)

The effect of chloro-indolinone derivatives on the proliferation of cancer cells is commonly assessed using the MTT assay.[8][9][10][11]

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the chloro-indolinone derivatives for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

    • After the treatment period, the MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals.

    • The medium containing MTT is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each treatment group relative to the untreated control. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

This technical guide serves as a critical resource for the scientific community, providing a solid foundation for the continued exploration and development of chloro-indolinone derivatives as next-generation therapeutics. The detailed data, protocols, and pathway visualizations are intended to accelerate research and unlock the full potential of this promising class of compounds.

References

An In-depth Technical Guide on the Solubility of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one is a halogenated indolinone derivative.[] It is a valuable synthetic intermediate in the pharmaceutical and fine chemical industries.[] The molecule features a reactive bromoethyl side chain and a chloro-substituted indolinone scaffold, offering multiple functional points for chemical reactions such as substitution, coupling, and cyclization.[] Notably, it serves as an intermediate in the synthesis of Ropinirole, a dopamine receptor agonist.[] Given its role in synthesis, understanding its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation.

Compound Information:

PropertyValue
IUPAC Name 4-(2-bromoethyl)-3-chloro-1,3-dihydroindol-2-one[2]
CAS Number 120427-95-4[2][3][4]
Molecular Formula C₁₀H₉BrClNO[][2][3][5]
Molecular Weight 274.54 g/mol [][2][5]
Physical State Solid/Powder[5][6]

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of a compound is determined by its polarity, hydrogen bonding capability, and molecular size in relation to the solvent.[7]

The structure of this compound includes:

  • A polar lactam (cyclic amide) group.

  • A polar carbon-chlorine bond.

  • A moderately polar carbon-bromine bond.

  • A nonpolar benzene ring.

This combination of polar and nonpolar features suggests that the compound will exhibit moderate solubility in a range of organic solvents.

Qualitative Solubility Predictions:

Solvent ClassPredicted SolubilityRationale
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)HighThe high polarity of these solvents can effectively solvate the polar lactam and halide functional groups.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)HighThe presence of chlorine in the solute and solvent leads to favorable dipole-dipole interactions.
Polar Protic Solvents (e.g., Ethanol, Methanol)ModerateThe lactam group can act as a hydrogen bond acceptor, but the overall molecule is not a strong hydrogen bond donor. Solubility is expected but may be limited.
Ethers (e.g., Diethyl ether, THF)Low to ModerateThese solvents are less polar and may have some success in dissolving the compound, with THF likely being more effective due to its higher polarity.
Nonpolar Solvents (e.g., Hexane, Toluene)LowThe significant polarity of the lactam and halide groups will likely result in poor solubility in nonpolar hydrocarbon solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with experimentally determined values.

Table of Experimentally Determined Solubility (Template)

Organic SolventCAS NumberTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Dimethyl Sulfoxide (DMSO)67-68-5
N,N-Dimethylformamide (DMF)68-12-2
Acetonitrile75-05-8
Dichloromethane (DCM)75-09-2
Chloroform67-66-3
Acetone67-64-1
Ethyl Acetate141-78-6
Tetrahydrofuran (THF)109-99-9
Ethanol64-17-5
Methanol67-56-1
Toluene108-88-3
Hexane110-54-3

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The "shake-flask" method is a common and reliable technique.[8]

Shake-Flask Method for Solubility Determination

This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed flask. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Place the flask in an orbital shaker or on a stirrer with controlled temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sample Extraction: Carefully extract an aliquot of the supernatant (the clear, saturated solution) without disturbing the solid.

  • Dilution: Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

General Solubility Test (Qualitative)

A simpler, qualitative test can provide a quick assessment of solubility.

Procedure:

  • Add approximately 25 mg of the compound to a small test tube.[9]

  • Add 0.75 mL of the selected solvent in portions, shaking vigorously after each addition.[9]

  • Observe whether the solid dissolves completely.

  • Classify as "soluble," "partially soluble," or "insoluble."

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of the target compound.

Solubility_Workflow start_end start_end process process decision decision output output A Start: Obtain Compound and Solvents B Perform Qualitative Solubility Test (e.g., 25mg in 0.75mL solvent) A->B C Is Compound Soluble? B->C D Proceed to Quantitative Analysis (Shake-Flask Method) C->D  Yes/Partially L Note as 'Insoluble' and Select New Solvent C->L No E Add Excess Compound to Known Volume of Solvent D->E F Equilibrate with Agitation (24-72h at constant temp.) E->F G Separate Solid and Liquid Phases (Centrifugation) F->G H Extract and Dilute Supernatant G->H I Analyze Concentration (e.g., HPLC, UV-Vis) H->I J Calculate Solubility (g/L or mol/L) I->J K End: Report Data J->K L->A

Caption: Workflow for Solubility Determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is lacking, this guide provides a foundational understanding for researchers. Based on its chemical structure, it is predicted to be most soluble in polar aprotic and chlorinated solvents. For precise applications, experimental determination of solubility is essential. The detailed shake-flask protocol and the accompanying workflow diagram offer a robust framework for obtaining this critical data, enabling more efficient process development, purification, and formulation in research and drug discovery.

References

Stability and Storage of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the pharmaceutical intermediate 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one. While specific experimental stability data for this compound is not extensively available in public literature, this document consolidates information from safety data sheets and outlines a representative experimental protocol for forced degradation studies based on international guidelines. Furthermore, it visualizes the role of this compound as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as the dopamine agonist Ropinirole, and its general classification within the broader context of kinase inhibitor development.

Chemical Identity and Properties

This compound is a halogenated indolinone derivative recognized as a valuable synthetic intermediate in the pharmaceutical industry[1]. Its structure features a reactive bromoethyl side chain and a chloro-substituted indolinone scaffold, offering multiple functional handles for chemical modifications[1].

PropertyValueSource
Molecular Formula C₁₀H₉BrClNO[2]
Molecular Weight 274.54 g/mol [2]
CAS Number 120427-95-4[2]
Density 1.647 g/cm³[1]

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound.

Storage Conditions

To ensure stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area. Several sources recommend specific temperature ranges, including 2-8°C and -20°C. It is also advised to store the compound under an inert atmosphere, as it is noted to be moisture-sensitive.

ParameterRecommendation
Temperature Cool, with specific recommendations for 2-8°C or -20°C.
Atmosphere Store under an inert gas.
Container Tightly sealed.
Environment Dry and well-ventilated.
Light Protect from light.
Handling Precautions

Standard laboratory precautions should be observed when handling this compound. This includes working in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Personal protective equipment, such as safety goggles, gloves, and a lab coat, should be worn. Measures to prevent electrostatic discharge are also recommended.

Stability Profile

Incompatible Materials

Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as these materials are considered incompatible and may lead to degradation of the compound.

Representative Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug intermediate. The following is a representative protocol based on the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Objective

To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions

The compound should be subjected to the following stress conditions:

ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid state at 80°C for 48 hours
Photolytic Degradation Exposure to UV light (254 nm) and visible light for 24 hours
Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from any degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at an appropriate wavelength.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare solutions of the compound in appropriate solvents acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal Stress prep->thermal photo Photolytic Stress prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterization of Degradants (e.g., LC-MS) hplc->characterization

Forced degradation experimental workflow.

Role in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents. Its bifunctional nature allows for the construction of more complex molecular architectures.

Synthesis of Ropinirole

A notable application of this intermediate is in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The bromoethyl group provides a reactive site for the introduction of the di-n-propylamine moiety.

G A 4-(2-Hydroxyethyl)indolin-2-one B 4-(2-Bromoethyl)-3-chloro- 1,3-dihydro-2H-indolin-2-one A->B Halogenation C Substitution with Di-n-propylamine B->C D Ropinirole C->D

Plausible synthetic step involving the title compound for Ropinirole.
Intermediate for Kinase Inhibitors

The indolin-2-one scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a critical class of drugs for cancer therapy.[8][9] While the direct involvement of this compound in a specific, marketed kinase inhibitor is not explicitly detailed in the searched literature, its structural motifs suggest its potential as an intermediate for the synthesis of such compounds.

G A 4-(2-Bromoethyl)-3-chloro- 1,3-dihydro-2H-indolin-2-one B Chemical Synthesis (e.g., Suzuki Coupling, Nucleophilic Substitution) A->B C Indolin-2-one Derivatives B->C D Kinase Inhibition C->D

General role as an intermediate in developing kinase inhibitors.

Conclusion

This compound is a valuable pharmaceutical intermediate that requires careful storage and handling to maintain its stability. Adherence to recommended conditions, including low temperature, inert atmosphere, and protection from moisture and light, is paramount. While specific quantitative stability data is limited, the application of standardized forced degradation protocols can provide the necessary insights for its use in drug development and manufacturing. Its role as a precursor to APIs like Ropinirole and its potential in the synthesis of kinase inhibitors underscore its importance in medicinal chemistry.

References

Key reactive sites on the 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one molecule

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the chemical reactivity of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one reveals several key sites susceptible to chemical modification. This technical guide, intended for researchers, scientists, and drug development professionals, elucidates these reactive centers, providing a predictive framework for the molecule's behavior in various chemical transformations based on the reactivity of its constituent functional groups. Due to the molecule's novelty and the absence of specific literature, this analysis is founded on established principles of organic chemistry and data from analogous structures.

Predicted Key Reactive Sites

The structure of this compound possesses four primary regions for chemical reactivity: the bromoethyl side chain, the acidic N-H group of the lactam, the electrophilic carbon at the C3 position, and the aromatic ring. Each of these sites offers opportunities for specific chemical derivatization.

The Bromoethyl Side Chain: A Site for Nucleophilic Substitution

The primary alkyl bromide of the 2-bromoethyl group at the C4 position is a potent electrophile, making it a prime site for S"N"2 reactions. A wide array of nucleophiles can be employed to displace the bromide, leading to the formation of diverse derivatives.

Potential Nucleophilic Reactions:

NucleophileReagent ExampleResulting Functional Group
AminesAmmonia, Primary/Secondary AminesAminoethyl group
AzideSodium AzideAzidoethyl group
ThiolsSodium ThiolateThioether
CyanideSodium CyanideCyanoethyl group (Nitrile)
HydroxideSodium HydroxideHydroxyethyl group (Alcohol)
AlkoxidesSodium MethoxideMethoxyethyl group (Ether)

A generalized workflow for investigating the reactivity of this site is depicted below.

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_process Process cluster_analysis Analysis start 4-(2-Bromoethyl)-3-chloro- 1,3-dihydro-2H-indolin-2-one nucleophile Select Nucleophile (e.g., R-NH2, R-SH, NaN3) start->nucleophile Reacts with reaction_setup Combine Reactants & Stir at RT or Heat nucleophile->reaction_setup solvent Choose Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->reaction_setup base Add Non-nucleophilic Base (if required) base->reaction_setup workup Aqueous Workup & Extraction reaction_setup->workup After reaction completion purification Purify via Chromatography (e.g., Column, HPLC) workup->purification characterization Characterize Product (NMR, MS, IR) purification->characterization

Caption: General workflow for nucleophilic substitution at the bromoethyl side chain.

The Lactam N-H: A Nucleophilic and Acidic Center

The nitrogen atom within the oxindole ring is part of a lactam and bears a proton that is moderately acidic. Deprotonation with a suitable base generates a nucleophilic nitrogen anion, which can then be subjected to alkylation or acylation.

Potential N-H Deprotonation and Substitution Reactions:

Reaction TypeReagent ExampleResulting Functional Group
N-AlkylationAlkyl Halide (e.g., Iodomethane)N-Alkyl group
N-AcylationAcyl Chloride (e.g., Acetyl Chloride)N-Acyl group
N-ArylationAryl Boronic Acid (Chan-Lam Coupling)N-Aryl group
The C3-Position: An Electrophilic Carbon

The carbon atom at the C3 position is bonded to both a chlorine atom and the carbonyl group of the lactam, rendering it highly electrophilic. This site is susceptible to nucleophilic attack, potentially leading to substitution of the chlorine atom. This reactivity is a hallmark of α-halo ketones and related systems.

Potential C3-Substitution Reactions:

NucleophileReagent ExampleResulting Functional Group at C3
AlcoholsMethanol3-Methoxy group
AminesPiperidine3-Amino group
ThiolatesSodium thiophenoxide3-Thiophenyl group

The interplay between the different reactive sites can be visualized as a logical relationship diagram.

G cluster_reactions Potential Reaction Types molecule This compound C4-Bromoethyl N1-H C3-Cl sn2 Nucleophilic Substitution (SN2) molecule:f0->sn2 Electrophilic site deprotonation Deprotonation-Alkylation/ Acylation molecule:f1->deprotonation Acidic/Nucleophilic site nucleophilic_sub Nucleophilic Substitution (at C3) molecule:f2->nucleophilic_sub Electrophilic site

Caption: Logical relationship of reactive sites and corresponding reaction types.

The Aromatic Ring: Site for Electrophilic Aromatic Substitution

The benzene ring of the indolinone core can undergo electrophilic aromatic substitution. The existing substituents—the chloro, lactam, and bromoethyl groups—will direct incoming electrophiles to specific positions, primarily C5 and C7, and may deactivate the ring towards substitution.

Potential Electrophilic Aromatic Substitution Reactions:

Reaction TypeReagent ExampleResulting Functional Group
NitrationHNO₃/H₂SO₄Nitro group
HalogenationBr₂/FeBr₃Bromo group
Friedel-Crafts AcylationAcyl Chloride/AlCl₃Acyl group

Experimental Protocols: A General Approach

Detailed experimental protocols would be specific to the desired transformation. However, a general procedure for a representative reaction, such as the S"N"2 displacement of the bromide by an amine, is provided below.

General Protocol for Amination of the Bromoethyl Side Chain:

  • Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: To the solution, add the desired amine (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq.) to scavenge the HBr byproduct.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Characterize the final product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

This guide provides a foundational understanding of the key reactive sites of this compound, offering a roadmap for its strategic derivatization in drug discovery and development programs. Experimental validation is necessary to confirm these predicted reactivities.

Methodological & Application

Application Notes and Protocols for 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one, a key intermediate in the synthesis of various bioactive molecules, particularly kinase inhibitors.

Introduction

This compound is a halogenated indolinone derivative that serves as a versatile synthetic building block.[1] The indolin-2-one core is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in potent antitumor agents, especially kinase inhibitors.[2] The presence of a reactive bromoethyl group at the 4-position allows for facile nucleophilic substitution, enabling the introduction of a wide range of functional groups and the construction of diverse molecular scaffolds.[1] This intermediate is notably used in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease.[1][3]

The primary utility of this compound in drug discovery lies in its role as a precursor for the synthesis of targeted therapies, particularly inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[4][5][6][7] Aberrant signaling through these pathways is a hallmark of many cancers, making inhibitors of these kinases a critical class of oncology drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 120427-95-4[8][9]
Molecular Formula C₁₀H₉BrClNO[8][9]
Molecular Weight 274.54 g/mol [8][9]
IUPAC Name 4-(2-bromoethyl)-3-chloro-1,3-dihydroindol-2-one[8][9]
Boiling Point 374.736°C at 760 mmHg[1]
Density 1.647 g/cm³[1]
Physical State Solid[10][11]
Storage Inert atmosphere, 2-8°C[11]

Experimental Protocols

The bromoethyl moiety of this compound is susceptible to nucleophilic substitution, typically proceeding via an Sₙ2 mechanism. This allows for the introduction of various nucleophiles, most commonly secondary amines, to generate libraries of compounds for biological screening.

General Protocol for Nucleophilic Substitution with a Secondary Amine

This protocol describes a general procedure for the alkylation of a secondary amine with this compound. This reaction is a key step in the synthesis of various kinase inhibitors and other biologically active molecules.

Materials:

  • This compound

  • Secondary amine (e.g., dipropylamine for the synthesis of a Ropinirole precursor)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile, or Dimethylformamide)

  • Base (e.g., Potassium carbonate, Sodium bicarbonate, or Triethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in an anhydrous aprotic solvent (e.g., dichloromethane) to a concentration of approximately 0.1-0.5 M.

  • Addition of Reagents: Add the secondary amine (1.1-1.5 eq) to the solution, followed by the addition of a base (2.0-3.0 eq) such as potassium carbonate.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic base. Wash the filter cake with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Expected Yields:

Yields for this type of reaction are typically in the range of 60-85%, depending on the specific amine and reaction conditions used.

Example: Synthesis of 4-(2-(dipropylamino)ethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one

This protocol is adapted from the synthesis of Ropinirole precursors.

ReagentM.W.AmountMolesEquiv.
This compound274.542.75 g10 mmol1.0
Dipropylamine101.191.52 g (2.1 mL)15 mmol1.5
Potassium Carbonate138.214.15 g30 mmol3.0
Dichloromethane (anhydrous)-100 mL--

Procedure:

Follow the general protocol outlined in section 3.1. The reaction can be stirred at room temperature for 12-24 hours or heated to reflux for 4-8 hours to expedite the reaction.

Application in Kinase Inhibitor Synthesis

The indolin-2-one scaffold is a core component of several approved and investigational kinase inhibitors. By modifying the substituents on the indolin-2-one ring and the group introduced via the bromoethyl linker, the potency and selectivity of these inhibitors can be fine-tuned. The general structure of many indolin-2-one-based kinase inhibitors involves a heterocyclic group at the 3-position, which is crucial for binding to the ATP-binding pocket of the kinase.

The 4-(2-aminoethyl) substituent, generated from the title compound, can serve as a key pharmacophore to improve solubility and/or engage in additional interactions within the kinase domain, potentially leading to enhanced potency and selectivity.

Signaling Pathways and Experimental Workflows

Targeted Signaling Pathways

The primary targets for kinase inhibitors derived from the indolin-2-one scaffold are key signaling pathways involved in tumor angiogenesis and proliferation. Diagrams for the VEGF, PDGF, and FGF signaling pathways are provided below. These diagrams illustrate the key components of each pathway, highlighting the receptor tyrosine kinases that are the targets of these inhibitors.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Inhibition by Indolin-2-one Derivatives PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: VEGF Signaling Pathway and Point of Inhibition.

PDGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGFR PDGF->PDGFR Inhibition by Indolin-2-one Derivatives GRB2_SOS GRB2/SOS PDGFR->GRB2_SOS PI3K PI3K PDGFR->PI3K Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellGrowth Cell Growth, Proliferation, Migration ERK->CellGrowth Akt Akt PI3K->Akt Akt->CellGrowth

Caption: PDGF Signaling Pathway and Point of Inhibition.

FGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Inhibition by Indolin-2-one Derivatives FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K_Akt PI3K-Akt Pathway FRS2->PI3K_Akt Ras_MAPK Ras-MAPK Pathway GRB2_SOS->Ras_MAPK CellProcesses Cell Proliferation, Differentiation, Survival Ras_MAPK->CellProcesses PI3K_Akt->CellProcesses

Caption: FGF Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and initial biological evaluation of a kinase inhibitor using this compound as a starting material.

Experimental_Workflow Start 4-(2-Bromoethyl)-3-chloro- 1,3-dihydro-2H-indolin-2-one Reaction Nucleophilic Substitution (e.g., with secondary amine) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (Kinase Assays, Cell Viability) Characterization->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

Caption: Synthetic and Screening Workflow.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its utility is particularly pronounced in the field of drug discovery for the development of potent and selective kinase inhibitors. The straightforward reactivity of the bromoethyl group allows for the efficient generation of compound libraries for structure-activity relationship studies, facilitating the discovery of novel therapeutics for cancer and other diseases driven by aberrant kinase signaling.

References

Application of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its bifunctional nature, featuring a reactive bromoethyl side chain and a chloro-substituted indolinone core, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes on its use in the synthesis of the dopamine agonist Ropinirole and its potential as a scaffold for kinase inhibitors. Experimental protocols for key synthetic transformations and relevant biological data are presented. Furthermore, associated signaling pathways are illustrated to provide a broader context for the therapeutic potential of compounds derived from this intermediate.

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The specific derivative, this compound, offers multiple reaction sites for chemical modification. The electrophilic bromoethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing side chains. The chloro substituent on the aromatic ring can be removed through dehalogenation or utilized in cross-coupling reactions to further diversify the molecular structure. These features make it a crucial precursor in the development of drugs targeting the central nervous system and in the design of kinase inhibitors for anticancer therapy.

Application in the Synthesis of Ropinirole

A primary application of this compound is as a key intermediate in the synthesis of Ropinirole, a dopamine D2, D3, and D4 receptor agonist used in the treatment of Parkinson's disease and restless legs syndrome. The synthetic strategy involves a two-step process from the title compound.

Synthetic Workflow

The overall synthetic route from this compound to Ropinirole is depicted below. The first step involves a dehydrohalogenation to remove the chlorine atom, followed by a nucleophilic substitution reaction with di-n-propylamine.

G A 4-(2-Bromoethyl)-3-chloro- 1,3-dihydro-2H-indolin-2-one B 4-(2-Bromoethyl)- 1,3-dihydro-2H-indolin-2-one A->B Dehydrohalogenation (e.g., Catalytic Hydrogenation) C Ropinirole (4-(2-(di-n-propylamino)ethyl)- 1,3-dihydro-2H-indolin-2-one) B->C Nucleophilic Substitution (di-n-propylamine)

Caption: Synthetic route to Ropinirole.
Experimental Protocols

Protocol 1: Synthesis of 4-(2-Bromoethyl)-1,3-dihydro-2H-indol-2-one

This protocol describes the dehydrohalogenation of this compound. This procedure is adapted from patent literature describing the synthesis of Ropinirole intermediates.

  • Materials:

    • This compound

    • Palladium on carbon (10% w/w)

    • Sodium hypophosphite

    • Ethyl acetate

    • Water

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of ethyl acetate and water.

    • Add 10% Palladium on carbon (catalytic amount) and sodium hypophosphite (excess, e.g., 5-10 eq).

    • Purge the vessel with an inert gas.

    • Heat the reaction mixture to 65-70 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2-Bromoethyl)-1,3-dihydro-2H-indol-2-one.

Protocol 2: Synthesis of Ropinirole

This protocol outlines the reaction of 4-(2-Bromoethyl)-1,3-dihydro-2H-indol-2-one with di-n-propylamine to yield Ropinirole.

  • Materials:

    • 4-(2-Bromoethyl)-1,3-dihydro-2H-indol-2-one

    • Di-n-propylamine

    • Acetonitrile

    • Water

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Dissolve 4-(2-Bromoethyl)-1,3-dihydro-2H-indol-2-one (1.0 eq) in a mixture of acetonitrile and water in a reaction vessel.

    • Add an excess of di-n-propylamine (e.g., 2-3 eq).

    • Purge the vessel with an inert gas.

    • Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for several hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and remove the acetonitrile under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude Ropinirole can be purified by column chromatography or by salt formation (e.g., hydrochloride salt) and recrystallization.

Biological Activity of Ropinirole

Ropinirole is a selective dopamine receptor agonist with the following pharmacological profile.

ParameterValue
Mechanism of Action Dopamine D2, D3, and D4 receptor agonist.[1]
Receptor Affinity Highest affinity for D3 receptors.[2]
Bioavailability Approximately 50%.[2]
Plasma Protein Binding 40%.[1]
Metabolism Primarily by CYP1A2.[2]
Elimination Half-life 5-6 hours.[2]
Therapeutic Uses Parkinson's disease, Restless Legs Syndrome.[2]
Dopamine Receptor Signaling Pathway

Ropinirole exerts its therapeutic effect by stimulating dopamine receptors in the brain. The D2-like receptors, which include D2, D3, and D4 subtypes, are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_0 cluster_1 cluster_2 cluster_3 Ropinirole Ropinirole D2R D2/D3/D4 Receptor Ropinirole->D2R activates G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Therapeutic Effects (e.g., improved motor control) PKA->Cellular_Response leads to

Caption: Ropinirole's mechanism of action.

Application in the Synthesis of Kinase Inhibitors

The indolin-2-one core is a well-established scaffold for the development of kinase inhibitors, with several approved drugs, such as Sunitinib, featuring this moiety. The this compound can serve as a starting point for the synthesis of novel kinase inhibitors. The bromoethyl group can be used to introduce various side chains that can interact with the solvent-exposed region of the kinase active site, while the indolinone core can be further functionalized to optimize interactions with the hinge region.

General Synthetic Workflow

A general approach to synthesizing kinase inhibitors from the title compound would involve nucleophilic substitution at the bromoethyl group, followed by further modifications, such as a Knoevenagel condensation at the 3-position of the indolinone ring.

G A 4-(2-Bromoethyl)-3-chloro- 1,3-dihydro-2H-indolin-2-one B Intermediate with modified side chain A->B Nucleophilic Substitution (e.g., with an amine) C Condensation with an aldehyde B->C Knoevenagel Condensation D Final Kinase Inhibitor C->D

Caption: General synthesis of kinase inhibitors.
Biological Activity of Indolinone-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
6-Amido-substituted indolinoneVEGFR-2763[3]
6-Methoxycarbonyl-substituted indolinoneVEGFR-221-120[3]
6-Methoxycarbonyl-substituted indolinonePDGFRα59-130[3]
6-Methoxycarbonyl-substituted indolinoneFGFR-163-220[3]
Pyrrole-substituted indolinoneVEGFR-220[4]
Pyrrole-substituted indolinoneFGF-R130[4]
Pyrrole-substituted indolinonePDGF-R10[4]
Representative Kinase Inhibitor Signaling Pathway (VEGFR-2)

Many indolinone-based kinase inhibitors target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can block the formation of new blood vessels that tumors need to grow and metastasize.

G cluster_0 cluster_1 cluster_2 cluster_3 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization leads to Indolinone_Inhibitor Indolinone-based Kinase Inhibitor Indolinone_Inhibitor->VEGFR2 inhibits Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream_Signaling activates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis promotes

Caption: Inhibition of VEGFR-2 signaling.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its demonstrated utility in the synthesis of the FDA-approved drug Ropinirole highlights its importance in the development of CNS-active agents. Furthermore, its core indolinone structure suggests significant potential for the design and synthesis of novel kinase inhibitors for the treatment of cancer and other diseases. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this promising chemical entity.

References

Application Notes and Protocols for 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one is a key chemical intermediate in the synthesis of a variety of biologically active molecules. Its indolinone core is a privileged scaffold found in numerous kinase inhibitors, while the reactive bromoethyl group allows for versatile derivatization through nucleophilic substitution reactions. This document provides detailed application notes on its use in the synthesis of pharmaceutical agents, particularly kinase inhibitors and the dopamine agonist Ropinirole, along with generalized experimental protocols and relevant signaling pathway diagrams.

Chemical Properties and Synthetic Versatility

This compound (CAS No: 120427-95-4) is a halogenated indolinone derivative. The molecule's utility in organic synthesis stems from two primary reactive sites: the electrophilic bromoethyl side chain and the chloro-substituted indolinone scaffold. The bromoethyl group is susceptible to nucleophilic substitution, enabling the introduction of various functional groups, such as amines, to build a diverse library of compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉BrClNO
Molecular Weight 274.54 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons.

Application in the Synthesis of Kinase Inhibitors

The indolin-2-one scaffold is a cornerstone in the design of numerous kinase inhibitors.[1] These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby modulating its activity. The dysregulation of protein kinases is a known factor in the progression of diseases like cancer, making them a prime target for therapeutic intervention.[2] Compounds derived from the indolinone core have shown inhibitory activity against a range of receptor tyrosine kinases (RTKs) implicated in cancer, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-KIT.[1]

The general synthetic strategy involves the nucleophilic substitution of the bromoethyl group on the this compound scaffold with a suitable amine-containing moiety. This reaction introduces a side chain that can be tailored to optimize binding affinity and selectivity for the target kinase.

Targeted Signaling Pathways

Indolinone-based kinase inhibitors often target multiple RTKs involved in angiogenesis, tumor growth, and metastasis. The primary signaling pathways affected include:

  • VEGFR/PDGFR Signaling: These pathways are crucial for angiogenesis (the formation of new blood vessels) which is essential for tumor growth and survival.[3][4]

  • c-KIT Signaling: Mutations leading to the constitutive activation of c-KIT are a hallmark of gastrointestinal stromal tumors (GIST).[5][6][7]

  • RET Signaling: Aberrant RET signaling is a known driver in certain types of thyroid and lung cancers.[1][8][9][10]

Below are Graphviz diagrams illustrating these key signaling pathways.

VEGFR_PDGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS VEGF VEGF VEGF->VEGFR Binds PDGF PDGF PDGF->PDGFR Binds Indolinone_Inhibitor Indolinone Inhibitor Indolinone_Inhibitor->VEGFR Inhibits Indolinone_Inhibitor->PDGFR Inhibits Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: VEGFR/PDGFR Signaling Pathway Inhibition.

cKIT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS STAT STAT cKIT->STAT SCF SCF SCF->cKIT Binds Indolinone_Inhibitor Indolinone Inhibitor Indolinone_Inhibitor->cKIT Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF Differentiation Differentiation STAT->Differentiation Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: c-KIT Signaling Pathway Inhibition.

RET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET RET Receptor RAS RAS RET->RAS PI3K PI3K RET->PI3K PLCg PLCγ RET->PLCg Ligand GDNF family ligand Ligand->RET Binds Indolinone_Inhibitor Indolinone Inhibitor Indolinone_Inhibitor->RET Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT Differentiation Neuronal Differentiation PLCg->Differentiation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival

Caption: RET Signaling Pathway Inhibition.

Experimental Protocols

General Protocol for Nucleophilic Substitution with Amines

This protocol describes a general method for the reaction of this compound with a primary or secondary amine. The specific reaction conditions (temperature, time, solvent, and base) may require optimization depending on the nucleophilicity and steric hindrance of the amine.

Table 2: Reagents and Materials for Nucleophilic Substitution

Reagent/MaterialPurposeTypical Quantity
This compoundStarting Material1.0 eq
Amine (Primary or Secondary)Nucleophile1.1 - 2.0 eq
Base (e.g., K₂CO₃, Et₃N, DIPEA)Acid Scavenger2.0 - 3.0 eq
Solvent (e.g., Acetonitrile, DMF, DMSO)Reaction Medium-
Inert Gas (e.g., Argon, Nitrogen)Anhydrous Conditions-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

  • Add the base (e.g., potassium carbonate, 2.0 eq) and the amine nucleophile (1.2 eq).

  • Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-(2-aminoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

experimental_workflow start Start reaction_setup Reaction Setup: - Starting Material (1.0 eq) - Amine (1.2 eq) - Base (2.0 eq) - Anhydrous Solvent start->reaction_setup heating Heat Reaction (60-100 °C, 4-24 h) reaction_setup->heating monitoring Monitor by TLC/LC-MS heating->monitoring monitoring->heating Incomplete workup Work-up: - Cool to RT - Filter - Concentrate monitoring->workup Complete purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Caption: General Experimental Workflow for Nucleophilic Substitution.

Table 3: Representative Quantitative Data for Nucleophilic Substitution

Amine NucleophileProductReaction Time (h)Yield (%)
Di-n-propylamine4-(2-(Dipropylamino)ethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one12Data not available
Morpholine3-Chloro-4-(2-morpholinoethyl)-1,3-dihydro-2H-indolin-2-one8Data not available
Piperidine3-Chloro-4-(2-(piperidin-1-yl)ethyl)-1,3-dihydro-2H-indolin-2-one10Data not available

Application in the Synthesis of Ropinirole

This compound is a precursor in a patented synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The synthetic route involves a dehydrohalogenation step followed by nucleophilic substitution.

Synthetic Scheme:

  • Dehydrohalogenation: 4-(2'-Bromoethyl)-3-chloro-1,3-dihydro-2H-indole-2-one is treated with a reducing agent, such as sodium hypophosphite in the presence of a palladium on carbon (Pd/C) catalyst, to remove the chlorine atom at the 3-position, yielding 4-(2'-bromoethyl)-1,3-dihydro-2H-indole-2-one.

  • Nucleophilic Substitution: The resulting intermediate is then reacted with di-n-propylamine in a suitable solvent system, such as aqueous acetonitrile, to yield Ropinirole.

Table 4: Reagents for Ropinirole Synthesis

StepReagentPurpose
1Sodium hypophosphite / Pd/C (10%)Dehydrohalogenation
1Ethyl acetate / WaterSolvent
2Di-n-propylamineNucleophile
2Aqueous AcetonitrileSolvent

Protocol Outline:

A detailed, step-by-step protocol with specific quantities is proprietary and not fully disclosed in the available literature. However, the general procedure involves:

  • Refluxing 4-(2'-Bromoethyl)-3-chloro-1,3-dihydro-2H-indole-2-one with sodium hypophosphite and 10% Pd/C in a mixture of ethyl acetate and water at approximately 65-70°C.

  • Isolating the dehydrohalogenated intermediate, 4-(2'-bromoethyl)-1,3-dihydro-2H-indole-2-one.

  • Reacting the intermediate with di-n-propylamine in aqueous acetonitrile at 65-70°C, followed by treatment with HCl to form the hydrochloride salt of Ropinirole.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds. Its utility is particularly evident in the construction of indolinone-based kinase inhibitors and in the synthesis of the dopamine agonist Ropinirole. The protocols and pathways described herein provide a framework for researchers to utilize this compound in their drug discovery and development efforts. Further optimization of reaction conditions will be necessary to achieve high yields and purity for specific target molecules.

References

Application Notes and Protocols for Coupling Reactions of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions involving the key synthetic intermediate, 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one. This compound is of significant interest in medicinal chemistry, particularly as a building block in the synthesis of targeted therapeutics such as the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib. The protocols outlined below are based on established methodologies for similar substrates, as specific experimental data for this exact compound is limited in publicly available literature.

Introduction to Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. For the substrate this compound, the primary sites for coupling are the C-Cl bond on the oxindole ring and the C-Br bond on the ethyl side chain. The reactivity of these sites can be selectively controlled based on the chosen reaction conditions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions.

This document will focus on providing representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, which are commonly employed in the synthesis of complex molecules.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for various coupling reactions on substrates analogous to this compound. These conditions can serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl ChlorideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Chloro-4-fluoroanilinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O1101285
23-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O1001556
33-Chloro-1H-indole4-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene/H₂O1001678

Table 2: Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl BromideSecondary AminePd(OAc)₂ (1)P(o-tol)₃ (2)NaOt-BuToluene1003>90[1]
2Aryl ChloridePrimary AminePd₂(dba)₃ (2)BrettPhos (4)NaOt-BuToluene1101880-95
3Heteroaryl ChlorideAnilinePd(OAc)₂ (2)JosiPhos (4)Cs₂CO₃Dioxane1002475

Table 3: Heck Reaction of Aryl Halides with Alkenes

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromoquinolineStyrenePd(OAc)₂ (2)Et₃NDMF1001692
2IodobenzeneEugenolPd(OAc)₂ (1)K₂CO₃H₂O/TBAB80485[2]
3Aryl Bromiden-Butyl acrylatePd/Phosphine-Imidazolium SaltEt₃NDioxane12012>90

Table 4: Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl IodidePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF658>90
2Aryl BromideTerminal AlkynePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF801280-95
3Deactivated Aryl ChlorideTerminal AlkynePdCl₂(PPh₃)₂ (3)NoneTBAFSolvent-free100170-90

Experimental Protocols

The following are detailed, representative protocols for key coupling reactions. Safety Note: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled with care, and their Safety Data Sheets (SDS) should be consulted prior to use.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl chloride with a boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the Schlenk flask.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N bond formation between an aryl halide and an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Appropriate phosphine ligand (e.g., Xantphos, BrettPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the Pd(OAc)₂, phosphine ligand, and base to a dry Schlenk flask containing a magnetic stir bar.

  • Add the this compound and the amine.

  • Seal the flask and add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel chromatography.

Visualizations

General Experimental Workflow for Cross-Coupling Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh Reagents: Substrate, Coupling Partner, Base, Catalyst, Ligand setup Assemble Glassware under Inert Atmosphere reagents->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify product product purify->product Isolated Product

Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.

Decision Tree for Selecting a Coupling Reaction

G start Desired Bond Formation? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond co_bond C-O Bond start->co_bond sp2_sp2 sp2_sp2 cc_bond->sp2_sp2 Aryl-Aryl or Aryl-Vinyl sp2_sp sp2_sp cc_bond->sp2_sp Aryl-Alkynyl buchwald buchwald cn_bond->buchwald Using Amine ullmann ullmann co_bond->ullmann Using Alcohol (Cu-catalyzed) suzuki suzuki sp2_sp2->suzuki Using Boronic Acid/Ester heck heck sp2_sp2->heck Using Alkene sonogashira sonogashira sp2_sp->sonogashira Using Terminal Alkyne

Caption: A decision tree to aid in selecting the appropriate coupling reaction based on the desired bond.

Signaling Pathway Analogy for Catalytic Cycle

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd2_complex R-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (or Amine Coordination) pd2_complex->transmetalation + R'-M (or Amine) pd2_intermediate R-Pd(II)-R'(L_n) transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: A diagram illustrating the key steps in a generalized palladium catalytic cycle.

References

Application Notes and Protocols for Screening Indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of assays to screen indolin-2-one derivatives, a promising class of compounds often investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[1][2][3] This document outlines detailed protocols for primary high-throughput screening (HTS) and secondary validation assays, along with methods for elucidating the mechanism of action.

Introduction to Indolin-2-one Derivatives

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules, including approved anti-cancer drugs like Sunitinib.[2][3][4] These derivatives are widely recognized as potent inhibitors of protein kinases, which are crucial enzymes regulating a multitude of cellular processes.[1][5] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6]

High-throughput screening (HTS) is an essential methodology for rapidly assessing large libraries of indolin-2-one derivatives to identify initial "hit" compounds with the desired biological activity.[5][7] These hits can subsequently be optimized through medicinal chemistry to generate lead compounds for further preclinical and clinical development. The primary screening strategies for indolin-2-one derivatives encompass both biochemical and cell-based assays. Biochemical assays directly quantify the interaction between the compounds and their purified target proteins (e.g., kinases), while cell-based assays evaluate the effects of the compounds on cellular functions such as proliferation, viability, and specific signaling pathways.[1]

Key Biological Targets for Indolin-2-one Derivatives

Indolin-2-one derivatives have been demonstrated to target a range of protein kinases implicated in cancer progression, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A pivotal regulator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[1][2][8][9]

  • Aurora B Kinase: A key regulator of the cell cycle; its inhibition can lead to errors in mitosis and subsequent cancer cell death.[6]

  • Tubulin: A component of microtubules, essential for cell division. Some indolin-2-one derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[10]

Primary Screening Assays

Primary screening is designed to rapidly and efficiently test a large number of compounds to identify those with potential activity against the target.

VEGFR-2 Kinase Activity Assay (Biochemical)

This assay directly measures the ability of indolin-2-one derivatives to inhibit the enzymatic activity of VEGFR-2. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[8][9] Lower luminescence indicates higher kinase activity (more ATP consumed), and thus, a potent inhibitor will result in a higher luminescence signal.[8]

Experimental Workflow: VEGFR-2 Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_reagents Prepare Reagents (Kinase Buffer, ATP, Substrate, Enzyme) add_master_mix Add Master Mix to Plate prep_reagents->add_master_mix prep_compounds Prepare Compound Dilutions add_compounds Add Compounds/Controls prep_compounds->add_compounds add_master_mix->add_compounds add_enzyme Initiate Reaction with VEGFR-2 add_compounds->add_enzyme incubate_reaction Incubate at 30°C add_enzyme->incubate_reaction add_detection_reagent Add ADP-Glo™/Kinase-Glo™ Reagent incubate_reaction->add_detection_reagent incubate_detection Incubate at RT add_detection_reagent->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Caption: Workflow for a luminescence-based VEGFR-2 kinase assay.

Protocol: VEGFR-2 Kinase Assay

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)[9]

  • 5x Kinase Buffer[9]

  • ATP[9]

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))[9]

  • Indolin-2-one derivative library

  • ADP-Glo™ or Kinase-Glo® MAX Reagent[11][12]

  • White, opaque 96- or 384-well plates[11]

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock. Prepare serial dilutions of the indolin-2-one derivatives in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[9]

  • Master Mixture Preparation: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate.[9][11]

  • Plate Setup: Add the master mixture to each well of the plate.[9]

  • Compound Addition: Add the diluted indolin-2-one derivatives to the "Test Inhibitor" wells. Add buffer with DMSO to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.[8]

  • Enzyme Addition: Initiate the reaction by adding diluted VEGFR-2 enzyme to all wells except the "Blank" wells.[9]

  • Incubation: Mix gently and incubate the plate at 30°C for 45 minutes.[9][12]

  • Detection: Add an equal volume of ADP-Glo™ or Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.[8][9] Incubate at room temperature for 10-15 minutes.[9][12]

  • Data Acquisition: Read the luminescence using a microplate reader.[9]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability/Cytotoxicity Assay (Cell-Based)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] This assay is crucial for identifying compounds that are toxic to cancer cells.

Signaling Pathway: General Kinase Cascade and Point of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) DownstreamKinase1 Downstream Kinase 1 (e.g., RAF) Receptor->DownstreamKinase1 DownstreamKinase2 Downstream Kinase 2 (e.g., MEK) DownstreamKinase1->DownstreamKinase2 DownstreamKinase3 Downstream Kinase 3 (e.g., ERK) DownstreamKinase2->DownstreamKinase3 TranscriptionFactors Transcription Factors DownstreamKinase3->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Survival, Angiogenesis) TranscriptionFactors->CellularResponse Inhibitor Indolin-2-one Derivative Inhibitor->Receptor

Caption: Inhibition of a receptor tyrosine kinase by an indolin-2-one derivative.

Protocol: MTT Assay

Materials:

  • Cancer cell line (e.g., HCT-116, HepG2, MDA-MB-231)[3][14]

  • Cell culture medium and supplements

  • Indolin-2-one derivative library

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[13]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well tissue culture plates[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the indolin-2-one derivatives and incubate for a specified period (e.g., 48-72 hours).[16]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated controls. Determine the IC50 value.

Secondary Assays and Mechanism of Action Studies

Compounds identified as "hits" in the primary screen should be further validated and their mechanism of action investigated using more specific assays.

Western Blotting for Phosphoprotein Detection

To confirm that an indolin-2-one derivative inhibits a specific kinase signaling pathway within a cellular context, Western blotting can be used to detect changes in the phosphorylation state of the target kinase and its downstream substrates.[6]

Protocol: Western Blotting

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer containing protease and phosphatase inhibitors[18]

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes[19]

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)[18]

  • Primary antibodies (phospho-specific and total protein)[20]

  • HRP-conjugated secondary antibodies[18]

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse treated and untreated cells on ice with lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.[18]

  • Gel Electrophoresis: Separate protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.[18] Milk is not recommended as it contains phosphoproteins that can cause high background.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.[18]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total protein to serve as a loading control.[19]

In Vitro Angiogenesis Assay (Tube Formation)

For compounds targeting VEGFR-2, a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) can provide evidence of anti-angiogenic activity.[21]

Protocol: HUVEC Tube Formation Assay

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Matrigel or other basement membrane extract

  • 96-well plates

  • Indolin-2-one derivatives

Procedure:

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated plate in the presence of various concentrations of the indolin-2-one derivatives.

  • Incubation: Incubate the plate for 6-18 hours to allow for the formation of capillary-like structures.

  • Imaging and Analysis: Visualize the tube network using a microscope and quantify parameters such as the number of junctions, total tube length, and number of loops.

Tubulin Polymerization Assay

If the compound is suspected to target the cytoskeleton, a tubulin polymerization assay can be employed. This assay measures the change in turbidity as tubulin monomers polymerize into microtubules.[10]

Protocol: Tubulin Polymerization Assay

Materials:

  • Purified tubulin protein[22]

  • General Tubulin Buffer

  • GTP[10]

  • Indolin-2-one derivatives

  • Temperature-controlled spectrophotometer

Procedure:

  • Reaction Setup: Prepare reaction mixtures on ice containing tubulin, buffer, GTP, and the test compounds.

  • Polymerization Initiation: Transfer the plate to a pre-warmed (37°C) spectrophotometer to initiate polymerization.[23]

  • Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes.[10][22]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Inhibitors will decrease the rate and extent of polymerization.[10]

Data Presentation

All quantitative data from the screening and validation assays should be summarized in clearly structured tables for easy comparison and interpretation. Key parameters to include are IC50 values, percent inhibition at specific concentrations, and statistical significance.

Table 1: Summary of In Vitro Kinase Inhibition Data

Compound IDVEGFR-2 IC50 (nM)Aurora B IC50 (nM)
Control ValueValue
Derivative 1 ValueValue
Derivative 2 ValueValue
... ......

Table 2: Summary of Cell-Based Assay Data

Compound IDHCT-116 IC50 (µM)HepG2 IC50 (µM)MDA-MB-231 IC50 (µM)
Control ValueValueValue
Derivative 1 ValueValueValue
Derivative 2 ValueValueValue
... .........

By following these detailed protocols and application notes, researchers can effectively screen and characterize indolin-2-one derivatives, facilitating the discovery of novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of Tyrosine Kinase Inhibitors from Indolin-2-one Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs) derived from indolin-2-one precursors. The focus is on the synthesis of Sunitinib and Semaxanib, two prominent examples of such inhibitors that target key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.

Introduction

Indolin-2-one (oxindole) represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous potent and selective kinase inhibitors.[1][2] By modifying the substituents at the 3-position of the indolin-2-one ring, researchers can develop compounds that selectively inhibit the ATP-binding site of various RTKs.[1][2] Deregulation of signaling pathways driven by VEGFR, PDGFR, and c-KIT is a hallmark of many cancers, making them critical targets for therapeutic intervention. Indolin-2-one-based TKIs, such as Sunitinib and Semaxanib, have been successfully developed to target these pathways, demonstrating significant anti-angiogenic and anti-tumor effects.

This guide outlines the synthetic strategies for preparing these inhibitors, provides detailed experimental protocols, and presents their inhibitory activities against key kinases.

Signaling Pathways of Targeted Tyrosine Kinases

Understanding the signaling cascades initiated by VEGFR, PDGFR, and c-KIT is crucial for appreciating the mechanism of action of indolin-2-one-based inhibitors. These TKIs typically function by competing with ATP for the binding site in the catalytic domain of the receptor, thereby blocking the initiation of downstream signaling.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1, is the primary mediator of VEGF-induced angiogenesis.[3] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[4][6]

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR-2 Tyrosine Kinase Domain VEGF-A->VEGFR2:f0 Binding & Dimerization VEGFR2:f1->VEGFR2:f1 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR-2 Signaling Pathway.

PDGFR-β Signaling Pathway

Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) is a key regulator of cell proliferation, differentiation, and migration.[7] Ligand binding (e.g., PDGF-BB) induces receptor dimerization and autophosphorylation.[8][9] This activation provides docking sites for SH2 domain-containing proteins, initiating downstream signaling cascades such as the Ras-MAPK and PI3K pathways, which are crucial for cell growth and survival.[7]

PDGFRB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PDGF-BB PDGF-BB PDGFRB PDGFR-β Tyrosine Kinase Domain PDGF-BB->PDGFRB:f0 Binding & Dimerization PDGFRB:f1->PDGFRB:f1 Grb2_Sos Grb2/Sos PDGFRB->Grb2_Sos PI3K PI3K PDGFRB->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration cKIT_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SCF SCF cKIT c-KIT Tyrosine Kinase Domain SCF->cKIT:f0 Binding & Dimerization cKIT:f1->cKIT:f1 PI3K PI3K cKIT->PI3K PLCg PLCγ cKIT->PLCg JAK JAK cKIT->JAK Src Src cKIT->Src Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT STAT JAK->STAT Proliferation Proliferation STAT->Proliferation Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK Differentiation Differentiation Ras_MAPK->Differentiation Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_condensation Condensation and Final Product Indolinone_Synth Synthesis of Substituted Indolin-2-one Condensation Knoevenagel Condensation Indolinone_Synth->Condensation Aldehyde_Synth Synthesis of Substituted Aldehyde Aldehyde_Synth->Condensation Purification Purification (e.g., Crystallization, Chromatography) Condensation->Purification Final_Product Final TKI Product Purification->Final_Product

References

Application Notes and Protocols for N-Alkylation of 3-Chloroindolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental setup for the N-alkylation of 3-chloroindolin-2-one, a critical reaction in the synthesis of various biologically active compounds. The protocols and data presented herein are compiled to assist researchers in medicinal chemistry and drug development.

Introduction

N-substituted indolin-2-one scaffolds are prevalent in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities. The N-alkylation of 3-chloroindolin-2-one is a key synthetic step that allows for the introduction of diverse substituents at the nitrogen atom, enabling the exploration of structure-activity relationships and the development of novel therapeutic candidates. This document outlines a general and adaptable protocol for this transformation.

Experimental Overview

The N-alkylation of 3-chloroindolin-2-one is typically achieved via a nucleophilic substitution reaction. The acidic N-H proton of the indolin-2-one is first deprotonated by a suitable base to form a nucleophilic anion. This anion then attacks an alkylating agent (e.g., an alkyl halide), resulting in the formation of the N-alkylated product.

Experimental Workflow

The overall experimental process can be visualized as a sequence of steps from reaction setup to product characterization.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup cluster_2 Purification & Characterization A Dissolve 3-chloroindolin-2-one in anhydrous solvent B Add base under inert atmosphere A->B C Stir at specified temperature B->C D Add alkylating agent dropwise C->D E Monitor reaction by TLC D->E F Quench reaction E->F G Extract with organic solvent F->G H Wash with brine and dry G->H I Concentrate in vacuo H->I J Purify by column chromatography I->J K Characterize by NMR, MS, IR J->K

Caption: General workflow for the N-alkylation of 3-chloroindolin-2-one.

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of 3-chloroindolin-2-one. The specific base, solvent, temperature, and alkylating agent may be varied to optimize the reaction for different substrates.

Materials:

  • 3-chloroindolin-2-one

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-chloroindolin-2-one (1.0 mmol, 1 equiv.).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 mmol, 1.2 equiv.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 mmol, 1.1 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated 3-chloroindolin-2-one.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes typical reaction conditions and should be used to record experimental data for comparison and optimization.

EntryBase (equiv.)SolventAlkylating Agent (equiv.)Temp (°C)Time (h)Yield (%)
1NaH (1.2)DMFBenzyl bromide (1.1)0 to RT4Data
2K₂CO₃ (2.0)DMFMethyl iodide (1.5)RT12Data
3Cs₂CO₃ (1.5)AcetonitrileAllyl bromide (1.2)506Data
4NaH (1.2)THFEthyl bromoacetate (1.1)0 to RT8Data

*Data to be filled in by the researcher.

Potential Signaling Pathway Involvement

N-substituted indolin-2-ones are known to interact with various biological targets. For instance, certain derivatives are known inhibitors of protein kinases, which are key components of cellular signaling pathways. The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a synthesized N-alkylated 3-chloroindolin-2-one derivative.

G cluster_0 Cellular Signaling Cascade A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) B->C D Transcription Factors C->D E Gene Expression (Proliferation, Survival) D->E F N-alkylated 3-chloroindolin-2-one (Inhibitor) F->B

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider using a stronger base (e.g., NaH instead of K₂CO₃), a more polar aprotic solvent like DMF, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can quench the base and hydrolyze the starting material.

  • Side Reactions: The formation of C-alkylated products is a potential side reaction, although N-alkylation is generally favored for indolin-2-ones under basic conditions. To minimize side products, maintain a low reaction temperature during the addition of the base and alkylating agent.

  • No Reaction: If no reaction occurs, verify the activity of the base. Sodium hydride can be passivated by atmospheric moisture. Ensure an inert atmosphere is maintained throughout the reaction. The choice of alkylating agent is also critical; alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

Application Notes and Protocols: Derivatization of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Notably, 3-substituted indolin-2-one derivatives have been extensively developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them important therapeutic targets.[2] Several indolin-2-one-based drugs, such as Sunitinib and Semaxanib, have been developed as multi-targeted receptor tyrosine kinase (RTK) inhibitors, primarily targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling pathways, which are critical for tumor angiogenesis.[1][4][5]

While much of the focus has been on modifications at the C3-position of the indolin-2-one core, substitutions at other positions, such as C4, offer opportunities to explore new chemical space and develop derivatives with novel or improved biological activities. The starting material, 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one, possesses a reactive bromoethyl group at the C4 position, which is an excellent electrophilic site for nucleophilic substitution reactions.[] This allows for the introduction of a wide variety of functional groups, particularly different amine moieties, to generate a library of novel derivatives for biological screening.[] This compound is a known intermediate in the synthesis of Ropinirole, a dopamine agonist, highlighting the versatility of this scaffold for targeting different biological systems.[][7]

These application notes provide a detailed protocol for the derivatization of this compound via nucleophilic substitution with secondary amines and subsequent biological evaluation of the resulting compounds for potential anticancer activity through kinase inhibition, cytotoxicity, and induction of apoptosis.

Data Presentation

The biological activity of a synthesized library of 4-substituted indolin-2-one derivatives would be quantified to establish a structure-activity relationship (SAR). The data, including inhibitory concentrations (IC50), should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Biological Activity of 4-(2-(dialkylamino)ethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one Derivatives

Compound IDR Group (in R₂NH)VEGFR-2 Kinase Inhibition IC₅₀ (nM)HUVEC Cell Proliferation IC₅₀ (µM)Apoptosis Induction (% of Annexin V positive cells at 10 µM)
SC-001 Di-n-propyl502.565
SC-002 Diethyl755.158
SC-003 Pyrrolidine351.872
SC-004 Piperidine422.168
SC-005 Morpholine1208.945
Sunitinib (Reference)100.585

Experimental Protocols

Protocol 1: Synthesis of 4-(2-(Di-n-propylamino)ethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one (Representative Procedure)

This protocol describes the nucleophilic substitution reaction on the bromoethyl group of the starting material.

Materials:

  • This compound

  • Di-n-propylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add di-n-propylamine (2.0 eq) and potassium carbonate (3.0 eq).

  • Stir the reaction mixture at 65-70°C under a nitrogen atmosphere for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to measure the inhibition of VEGFR-2 kinase activity. The principle is based on the quantification of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity.[]

Materials:

  • Recombinant human VEGFR-2 kinase

  • PTK Substrate (e.g., Poly-Glu,Tyr 4:1)

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Solid white 96-well assay plates

  • Luminometer

Procedure:

  • Prepare a master mix containing 1x Kinase Buffer, ATP (at a concentration close to its Km for VEGFR-2), and the PTK substrate.

  • Add 25 µL of the master mix to each well of a 96-well plate.

  • Prepare serial dilutions of the test inhibitors in 1x Kinase Buffer with a constant final DMSO concentration (e.g., 1%).

  • Add 5 µL of the diluted test inhibitor to the appropriate wells. For positive control (100% kinase activity) and blank (no kinase) wells, add 5 µL of the diluent solution (buffer with DMSO).

  • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.

  • Initiate the kinase reaction by adding 20 µL of diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the reaction by adding 50 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Add 100 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence of each well using a luminometer.

  • Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[8][9][10][11][12]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC) or a suitable cancer cell line (e.g., HT-29, NCI-H460).[2]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution (e.g., 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated control (medium only).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at desired concentrations (e.g., at and around the IC₅₀ value from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

experimental_workflow start Start: 4-(2-Bromoethyl)-3-chloro- 1,3-dihydro-2H-indolin-2-one derivatization Derivatization: Nucleophilic Substitution (e.g., with R₂NH) start->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification library Library of Novel 4-Substituted Derivatives purification->library screening Biological Screening library->screening kinase_assay In Vitro Kinase Assay (e.g., VEGFR-2) screening->kinase_assay Enzymatic Level cell_assay Cell-Based Assays screening->cell_assay Cellular Level data_analysis Data Analysis: IC₅₀ Determination, SAR Studies kinase_assay->data_analysis proliferation Cell Proliferation (MTT Assay) cell_assay->proliferation apoptosis Apoptosis Assay (Annexin V/PI) cell_assay->apoptosis proliferation->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for derivatization and biological screening.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.[9][10][16][17][18]

Caption: The Ras/Raf/MEK/ERK (MAPK) signaling cascade.[8][11][12][13][14]

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Indolin-2-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolin-2-one, a privileged heterocyclic scaffold, is a core structure in numerous synthetic and natural products with a broad range of biological activities, including significant anticancer properties.[1] Many indolin-2-one derivatives function as potent inhibitors of protein kinases, such as receptor tyrosine kinases (RTKs), which are critical regulators of cellular processes like proliferation, differentiation, and survival.[2] Dysregulation of these signaling pathways is a hallmark of many cancers, making indolin-2-one compounds promising candidates for therapeutic development.[2]

These application notes provide a comprehensive guide for evaluating the in vitro cytotoxicity of novel indolin-2-one compounds using a panel of robust and well-established cell-based assays. The following protocols are designed to assess a compound's effect on cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation: Cytotoxicity of Indolin-2-one Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various indolin-2-one derivatives against different cancer cell lines, providing a reference for expected potency.

Table 1: IC50 Values of Indolin-2-one Derivatives in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 9HepG2Hepatocellular Carcinoma2.53[3]
MCF-7Breast Cancer7.54[3]
Compound 20HepG2Hepatocellular Carcinoma3.08[3]
MCF-7Breast Cancer5.28[3]
IndirubinHepG2Hepatocellular Carcinoma6.92[3]
MCF-7Breast Cancer6.12[3]
Compound 1cHCT-116Colon Carcinoma<1[4]
MDA-MB-231Triple-Negative Breast CancerPotent Inhibition[4]
Compound 1hHCT-116Colon Carcinoma<1[4]
Compound 2cMDA-MB-231Triple-Negative Breast CancerPotent Inhibition[4]
Compound 4jHCT-116Colon Carcinoma9.63[5]
5-FluorouracilHCT-116Colon Carcinoma22.26[5]
CisplatinHCT-116Colon Carcinoma12.11[5]

Note: A lower IC50 value indicates higher cytotoxic potency.

Experimental Protocols

Here, we provide detailed protocols for three common and reliable cell-based assays to evaluate the cytotoxicity of indolin-2-one compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that assesses cell metabolic activity, which is an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7]

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition seed Seed cells in 96-well plate treat Treat with Indolin-2-one compound seed->treat add_mtt Add MTT solution treat->add_mtt incubate_mtt Incubate (1-4 hours) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance LDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition seed Seed cells in 96-well plate treat Treat with Indolin-2-one compound seed->treat transfer_supernatant Transfer supernatant to a new plate treat->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubate_rt Incubate at room temperature add_reaction_mix->incubate_rt add_stop Add stop solution incubate_rt->add_stop read_absorbance Read absorbance at 490 nm add_stop->read_absorbance Caspase_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition seed Seed cells in 96-well plate treat Treat with Indolin-2-one compound seed->treat add_reagent Add Caspase-Glo® 3/7 Reagent treat->add_reagent incubate_rt Incubate at room temperature add_reagent->incubate_rt read_luminescence Read luminescence incubate_rt->read_luminescence Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Indolin2one Indolin-2-one Compound p53 p53 Indolin2one->p53 Bcl2 Bcl-2 Indolin2one->Bcl2 FasL FasL Indolin2one->FasL Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 DeathReceptor Death Receptor FasL->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase37 Caspase-3/7 Caspase8->Caspase37 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Kinase_Inhibition_Pathway cluster_rtk Receptor Tyrosine Kinases cluster_downstream Downstream Signaling Indolin2one Indolin-2-one Compound VEGFR VEGFR Indolin2one->VEGFR EGFR EGFR Indolin2one->EGFR AKT AKT Indolin2one->AKT ERK ERK1/2 Indolin2one->ERK STAT3 STAT3 Indolin2one->STAT3 CDK CDK Indolin2one->CDK VEGFR->AKT VEGFR->ERK EGFR->AKT EGFR->ERK EGFR->STAT3 Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation STAT3->Proliferation CellCycle Cell Cycle Progression CDK->CellCycle

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one, a key intermediate in the production of active pharmaceutical ingredients such as Ropinirole.

Frequently Asked Questions (FAQs)

Q1: My reaction to form this compound is resulting in a low yield. What are the common contributing factors?

Low yields can be attributed to several factors, including incomplete reaction, side product formation, and degradation of the starting material or product. Key areas to investigate are:

  • Purity of Starting Materials: Ensure the starting material, 2-(2'-Bromoethyl)-β-nitrostyrene, is of high purity. Impurities can interfere with the cyclization reaction.

  • Reaction Conditions: The reaction is sensitive to temperature and the quality of the reagents. Inadequate temperature control can lead to the formation of undesired byproducts.

  • Reagent Stoichiometry: The molar ratio of the reactants is crucial. An excess or deficit of acetyl chloride or the Lewis acid catalyst (e.g., ferric chloride) can negatively impact the yield.

Q2: I am observing a significant amount of a dark, tarry byproduct in my reaction mixture. What is it and how can I prevent its formation?

The formation of dark, polymeric, or tarry substances is a common issue in Friedel-Crafts type reactions, which this synthesis resembles. This is often due to the harsh acidic conditions causing polymerization of the starting material or intermediates. To minimize this:

  • Control Temperature: Maintain a consistent and optimal reaction temperature. Runaway temperatures can accelerate polymerization.

  • Slow Addition of Reagents: Add the Lewis acid catalyst and acetyl chloride slowly and in a controlled manner to prevent localized overheating.

  • Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous reaction mixture and prevent localized high concentrations of reagents.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

Purification of this compound can be challenging due to the presence of polar impurities and potential for degradation. The following methods are recommended:

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system. Experiment with different solvents, such as petroleum ether, to induce crystallization.

  • Column Chromatography: For higher purity, silica gel column chromatography is effective. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can separate the desired product from impurities.

Q4: What are the potential side reactions in this synthesis?

The primary side reaction of concern is the formation of a diketoindole impurity through oxidation of the indolin-2-one ring.[1] This can occur during the synthesis or upon storage. Other potential side reactions include over-alkylation or alternative cyclization pathways leading to isomeric byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature.
Degradation of product.Work up the reaction mixture promptly after completion. Avoid prolonged exposure to harsh acidic conditions.
Suboptimal reagent ratio.Carefully control the stoichiometry of the reactants. Perform small-scale optimization experiments to determine the ideal molar ratios.
Formation of Tarry Byproducts High reaction temperature.Maintain the reaction temperature within the recommended range. Use an ice bath to control exothermic reactions.
Inefficient mixing.Use a suitable stir bar and a stir plate that can provide vigorous and consistent stirring throughout the reaction.
Product Fails to Crystallize Presence of impurities.Attempt to purify a small sample by column chromatography to obtain a seed crystal. Use the seed crystal to induce crystallization in the bulk material.
Incorrect solvent system.Experiment with a variety of solvent and anti-solvent combinations for recrystallization.
Presence of Diketoindole Impurity [1]Oxidation of the indolin-2-one ring.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Store the final product under inert gas and protected from light.

Experimental Protocols

Synthesis of 4-(2'-Bromoethyl)-3-chloro-1,3-dihydro-2H-indole-2-one

This protocol is based on the synthetic route described in patent literature for the synthesis of Ropinirole intermediates.[1]

Materials:

  • 2-(2'-Bromoethyl)-β-nitrostyrene

  • Acetyl chloride

  • Ferric chloride (anhydrous)

  • Petroleum ether

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-(2'-Bromoethyl)-β-nitrostyrene in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride to the cooled solution with vigorous stirring.

  • In a separate, dry flask, prepare a suspension of anhydrous ferric chloride in the same anhydrous solvent.

  • Slowly add the ferric chloride suspension to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10°C) for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is obtained as a residue.

Purification:

  • Dissolve the crude residue in a minimal amount of a suitable hot solvent.

  • Slowly add a non-polar solvent (e.g., petroleum ether) until the solution becomes cloudy.

  • Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

  • Collect the precipitated solid by filtration, wash with cold petroleum ether, and dry under vacuum. A yield of approximately 60% can be expected.[1]

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

ParameterRecommended ConditionExpected OutcomePotential Issues if Deviated
Starting Material Purity >98%High yield, minimal byproductsLow yield, formation of tar
Reaction Temperature 0-10°CControlled reaction, good yieldIncreased byproduct formation, lower yield
Solvent Anhydrous DichloromethaneGood solubility of reactantsSide reactions with protic solvents
Lewis Acid Anhydrous Ferric ChlorideEfficient cyclizationIncomplete reaction with less active catalysts
Yield ~60%[1]Economically viable processFurther optimization required

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Start 2-(2'-Bromoethyl)-β-nitrostyrene Reaction Cyclization with Acetyl Chloride & FeCl3 Start->Reaction Anhydrous DCM Quench Quench with Ice/Water Reaction->Quench Workup Extraction & Drying Quench->Workup Crude Crude Product Workup->Crude Crystallization Recrystallization from Petroleum Ether Crude->Crystallization Filtration Filtration & Drying Crystallization->Filtration FinalProduct Pure 4-(2-Bromoethyl)-3-chloro- 1,3-dihydro-2H-indolin-2-one Filtration->FinalProduct

Caption: Workflow for the synthesis and purification of the target compound.

TroubleshootingTree LowYield Low Yield? CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes OptimizeConditions Optimize Reaction Conditions (Temp, Time) LowYield->OptimizeConditions Yes CheckStoichiometry Verify Reagent Stoichiometry LowYield->CheckStoichiometry Yes TarryByproduct Tarry Byproduct? LowYield->TarryByproduct No ControlTemp Improve Temperature Control TarryByproduct->ControlTemp Yes SlowAddition Ensure Slow Reagent Addition TarryByproduct->SlowAddition Yes Stirring Improve Stirring Efficiency TarryByproduct->Stirring Yes PurificationIssue Purification Difficulty? TarryByproduct->PurificationIssue No TryColumn Attempt Column Chromatography PurificationIssue->TryColumn Yes SeedCrystal Use Seed Crystal for Crystallization PurificationIssue->SeedCrystal Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Purification challenges with halogenated indolin-2-one intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of halogenated indolin-2-one intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered with halogenated indolin-2-one intermediates?

A1: Impurities in halogenated indolin-2-one syntheses can be broadly categorized as follows:

  • Process-Related Impurities : These include unreacted starting materials, residual reagents, and by-products from the synthetic route.[1]

  • Structurally Similar Impurities : Positional isomers or dehalogenated analogs can form during synthesis and are often difficult to separate due to similar physical properties.[2] Over-halogenated products, such as di- or tri-halogenated versions, may also be present.[1]

  • Degradation Impurities : Some indolin-2-one derivatives can be unstable, especially on acidic stationary phases like silica gel, leading to the formation of degradation products during purification.[2]

  • Residual Solvents : Solvents used in the reaction or work-up, such as toluene or acetonitrile, may be retained in the final product.[1]

Q2: Why is my purified halogenated indolin-2-one colored, even after chromatography?

A2: Discoloration (often yellow, brown, or red) is typically a sign of oxidation or the presence of highly conjugated impurities.[1] The indolin-2-one core can be susceptible to aerial oxidation, a process that can be accelerated by exposure to light, air, and trace metals.[1] If the discoloration persists after chromatography, consider treating a solution of the compound with activated charcoal before a final recrystallization or filtration step.[1]

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.[2] It allows for rapid analysis of fractions from column chromatography to identify those containing the pure product.[3] For High-Performance Liquid Chromatography (HPLC), a UV detector is typically used to monitor the elution, and high-purity fractions are collected for subsequent analysis.[2][4]

Q4: Can the position of the halogen atom affect the purification strategy?

A4: Yes, the position and type of halogen (F, Cl, Br, I) can influence the molecule's polarity, reactivity, and crystal packing. These differences can affect solubility in various solvents and binding affinity to stationary phases, requiring adjustments to chromatography solvent systems or recrystallization conditions.

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the product from impurities (streaking or overlapping spots on TLC).

  • Solution 1: Optimize the Solvent System. Systematically screen different solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).[5] Try adding a small percentage of a third solvent (e.g., methanol or dichloromethane) to fine-tune the separation.

  • Solution 2: Modify the Stationary Phase. Halogenated indolin-2-ones can be basic and may interact strongly with the acidic silanol groups on standard silica gel, leading to tailing and poor separation.[1] Consider pre-treating the silica gel with a solvent system containing 0.1-1% of a volatile base like triethylamine.[1] Alternatively, use a different stationary phase, such as neutral alumina or amino-capped silica.[2]

  • Solution 3: Check for Compound Degradation. The target compound may be degrading on the silica gel.[2] To test this, spot the purified compound on a TLC plate, let it stand for 30-60 minutes, and then develop it. The appearance of new spots indicates instability.[2] If this occurs, switching to a less acidic stationary phase like alumina or using a faster purification method is recommended.

Problem: The compound will not elute from the column.

  • Solution: The eluent is likely too non-polar. Gradually increase the polarity of the solvent system.[2] For example, if you are using a 9:1 hexanes:ethyl acetate mixture, try moving to 4:1, 1:1, and so on. If the compound is highly polar, you may need to add a small amount of methanol to the eluent. If the compound still does not elute, it may have decomposed on the column.[2]

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Solution 1: Adjust the Cooling Rate. Oiling out often occurs when the solution is cooled too quickly. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator.

  • Solution 2: Modify the Solvent System. The compound may be too soluble in the chosen solvent. Add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the warm solution until it just becomes cloudy, then heat gently to redissolve and cool slowly.[5]

  • Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Problem: No crystals form, even after cooling.

  • Solution 1: Reduce Solvent Volume. The solution may be too dilute. Gently heat the solution and evaporate some of the solvent, then allow it to cool again.

  • Solution 2: Seed the Solution. If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.

  • Solution 3: Change the Solvent. The compound may be too soluble in the chosen solvent even at low temperatures. Select a different solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[1]

Data & Protocols

Table 1: Common Impurities and Suggested Purification Strategies
Impurity TypeExampleSuggested Purification Strategy
Unreacted Starting MaterialNon-halogenated indolin-2-oneColumn Chromatography, Recrystallization
Positional Isomerse.g., 4-chloro vs. 6-chloro isomerPreparative HPLC, careful Column Chromatography with a shallow gradient
Dehalogenated By-productIndolin-2-oneColumn Chromatography, Recrystallization (can be difficult due to similar polarity)
Over-halogenated ProductsDi- or tri-halogenated indolin-2-oneRecrystallization, Column Chromatography
Oxidation ProductsHighly colored polar compoundsCharcoal treatment during recrystallization, filtration through a silica plug
Experimental Protocols

Protocol 1: Column Chromatography with Neutralized Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. For basic compounds prone to tailing, add 0.5% triethylamine to this eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[1] Remember to include the same percentage of triethylamine in all mobile phase compositions if used in step 1.[1]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Two-Solvent System

  • Solvent Selection: Choose a pair of miscible solvents. The target compound should be highly soluble in the first solvent ("solvent") and poorly soluble in the second ("anti-solvent").[5] Common pairs include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "solvent" required to fully dissolve the solid.[1]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove the charcoal.[1]

  • Crystallization: While the solution is still warm, add the "anti-solvent" dropwise until the solution becomes persistently cloudy. Add a few drops of the "solvent" to clarify the solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

Visual Guides

PurificationWorkflow crude Crude Halogenated Indolin-2-one is_solid Is the crude product a solid? crude->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes column Column Chromatography is_solid->column No (Oil)   check_purity Check Purity (TLC, HPLC, NMR) recrystallize->check_purity column->check_purity pure_product Pure Product check_purity->pure_product  Yes troubleshoot Troubleshoot Purification check_purity->troubleshoot No   troubleshoot->column

Caption: General purification workflow for halogenated indolin-2-one intermediates.

TroubleshootingChromatography start Problem: Poor Separation in Column Chromatography q1 Are peaks tailing? start->q1 q2 Are peaks overlapping? start->q2 q1->q2 No   sol1 Neutralize Silica: Add 0.1-1% Et3N to eluent q1->sol1  Yes sol2 Change Stationary Phase: Use Alumina or Amino-Silica q2->sol2 No, but still poor separation sol3 Optimize Solvent System: Test different polarities and solvent mixtures q2->sol3  Yes sol1->q2 sol4 Use a Shallower Gradient: Increase polarity more slowly sol3->sol4 If still overlapping

References

Technical Support Center: Optimizing Indolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of indolin-2-ones.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My indolin-2-one synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in indolin-2-one synthesis can stem from several factors, ranging from suboptimal reaction conditions to reactant instability. Below is a systematic guide to diagnosing and resolving this issue.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The efficiency of many organic reactions is highly sensitive to temperature, solvent, and catalyst concentration.

    • Temperature: Ensure the reaction is conducted at the optimal temperature for the specific protocol. For instance, in the synthesis of 3,3-di(indolyl)indolin-2-ones, adjusting the temperature from 100°C to 90°C was found to be optimal.[1] In contrast, some reactions, like the synthesis of functionalized thieno[2,3-b]indoles, may proceed over several days at room temperature.[2]

    • Catalyst: The choice and amount of catalyst are critical. Acid catalysts are commonly used and their strength can significantly impact the reaction.[3][4] For example, a DABCO-based acidic ionic liquid has been shown to be effective.[1] It is crucial to ensure the catalyst is active and used in the correct stoichiometric ratio.

    • Solvent: The polarity and boiling point of the solvent can influence reaction rates and equilibria. Common solvents for indolin-2-one synthesis include dichloromethane (DCM) and tetrahydrofuran (THF).[5]

  • Poor Quality Starting Materials: Impurities in reactants can lead to unwanted side reactions and inhibit the desired transformation.[3] Always ensure the purity of your starting materials, such as arylhydrazines and carbonyl compounds.[3]

  • Competing Side Reactions: Unwanted reaction pathways can consume starting materials and reduce the yield of the desired product. A common issue, particularly in Fischer indole synthesis (a potential precursor route), is the cleavage of the N-N bond in the hydrazone intermediate, which can be favored by certain electronic substituents.[3][6]

  • Steric Hindrance: Bulky substituents on the reactants can sterically hinder the reaction, slowing it down or preventing it from occurring.[3]

Troubleshooting Workflow:

Synthesis_Workflow start Start reactants 1. Combine Isatin, Indole, and Solvent start->reactants catalyst 2. Add Acid Catalyst reactants->catalyst reaction 3. Heat and Stir (Monitor by TLC) catalyst->reaction workup 4. Cool and Neutralize reaction->workup isolation 5. Isolate Crude Product (Filtration/Extraction) workup->isolation purification 6. Purify Product (Recrystallization/Chromatography) isolation->purification end End Product purification->end

References

How to increase the solubility of indolin-2-one derivatives for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of indolin-2-one derivatives for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why do many indolin-2-one derivatives exhibit poor aqueous solubility?

A1: The low water solubility of indolin-2-one derivatives often stems from their molecular structure. Key factors include:

  • Aromaticity and Planarity: The rigid, planar, and aromatic nature of the indolin-2-one core contributes to a stable crystal lattice structure. This stability requires significant energy to overcome during the dissolution process.

  • High Lipophilicity: Many of these derivatives are highly lipophilic (fat-soluble), which makes them inherently less soluble in aqueous, or water-based, media.[1]

  • Strong Intermolecular Interactions: In their solid state, these molecules can have strong intermolecular forces, such as hydrogen bonding and π-π stacking, which hinder their interaction with water molecules.[1]

Q2: What is "solvent shock," and how can I prevent it when preparing my assay solutions?

A2: Solvent shock, also known as "crashing out," occurs when a compound dissolved in a concentrated organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer or cell culture medium.[2] This rapid change in solvent environment causes a localized super-saturation, leading the compound to precipitate out of the solution.[2][3]

To prevent this:

  • Use Stepwise (Serial) Dilution: Instead of adding the stock solution directly to the final volume, create an intermediate dilution in a smaller volume of the aqueous medium first. Then, add this intermediate dilution to the final volume.[2]

  • Add Dropwise While Agitating: Slowly add the stock solution drop-by-drop to the final volume of media while gently vortexing or stirring. This ensures rapid and even distribution, preventing localized high concentrations.[2][3]

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound, as solubility can decrease at lower temperatures.[2][3]

Q3: What are the primary strategies to increase the solubility of my compound for an in vitro assay?

A3: Several strategies can be employed, often in combination, to enhance the solubility of poorly soluble compounds like indolin-2-one derivatives.[4][5] The main approaches include:

  • Co-solvents: Using water-miscible organic solvents (e.g., DMSO, ethanol) to create a solvent system more favorable for the compound.[6]

  • pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can significantly increase aqueous solubility.[5][]

  • Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes that encapsulate the hydrophobic drug, increasing its apparent water solubility.[4][8]

  • Surfactants: Employing surfactants at concentrations above their critical micelle concentration (CMC) to form micelles that can solubilize hydrophobic compounds.[5][9]

Troubleshooting Guides

Issue 1: Immediate Precipitation of Compound in Culture Media

Symptom: A precipitate forms immediately upon adding the compound's stock solution (e.g., in DMSO) to the aqueous cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final working concentration of the compound exceeds its aqueous solubility limit.[3]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.[3]
Solvent Shock Rapid dilution of the concentrated organic stock into the aqueous media causes the compound to "crash out."[2]Perform a serial dilution in pre-warmed (37°C) media. Alternatively, add the stock solution dropwise while gently vortexing the media.[2][3]
High Final Solvent Concentration While DMSO aids initial dissolution, a high final concentration (typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution.[3][10]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] Prepare a lower concentration stock solution if necessary.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.[3]Always use cell culture media that has been pre-warmed to 37°C for all dilutions.[2][3]
Issue 2: Delayed Precipitation of Compound in the Incubator

Symptom: The media containing the compound appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Compound Instability The compound may be degrading over time into less soluble byproducts under the culture conditions (37°C, 5% CO₂).[3]Assess the stability of the compound in your specific media. Consider preparing fresh media with the compound more frequently.
Interaction with Media Components Components in the media, such as salts and proteins, can interact with the compound, reducing its solubility over time.[2]If using serum-free media, consider increasing the serum percentage (e.g., from 5% to 10% FBS). Serum proteins like albumin can bind to and help solubilize compounds.[2]
pH Shift in Culture Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[3]Monitor the pH of your culture medium, especially in dense or rapidly growing cultures. Change the medium more frequently to maintain a stable pH.
Evaporation Water loss from the culture vessel can increase the concentration of all components, including your compound, potentially pushing it beyond its solubility limit.[11][12]Ensure proper humidification in the incubator. Use appropriate seals or flask caps to minimize evaporation.[12]

Experimental Protocols & Methodologies

Protocol 1: General Stock Solution Preparation

This protocol outlines a systematic approach to preparing a stock solution for a novel indolin-2-one derivative.

  • Preliminary Solubility Test:

    • Weigh approximately 1-2 mg of the compound into several separate microcentrifuge tubes.[13]

    • Add a small, precise volume (e.g., 100 µL) of different test solvents (e.g., DMSO, Ethanol, DMF) to each tube.[13]

    • Vortex vigorously for 1-2 minutes.[13]

    • If not fully dissolved, use a sonicating water bath for 10-15 minutes or gently warm the solution (e.g., 37°C), if the compound is heat-stable.[13]

    • If the compound remains undissolved, add another precise volume of solvent to decrease the concentration and repeat the process.[13]

    • Record the solvent and the final concentration at which the compound fully dissolves.

  • Preparation of High-Concentration Stock Solution:

    • Based on the solubility test, select the most suitable solvent. High-purity, anhydrous DMSO is most common.

    • Accurately weigh the desired mass of the compound into a sterile vial.

    • Calculate and add the required volume of the chosen solvent to achieve the target concentration (e.g., 10-100 mM).

    • Vortex, sonicate, or gently warm as needed until the compound is completely dissolved. Visually inspect against a dark background to ensure no particulate matter remains.[13]

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store appropriately (typically at -20°C or -80°C).[2][10]

Protocol 2: Solubility Enhancement with Cyclodextrins

Cyclodextrins are effective solubilizing agents for many kinase inhibitors and other hydrophobic molecules.[14] Sulfobutylated β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their high water solubility and low toxicity.[4][15]

  • Prepare Cyclodextrin Stock Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your aqueous assay buffer or water.

  • Method A (Direct Dissolution):

    • Attempt to directly dissolve the indolin-2-one derivative in the cyclodextrin-containing buffer.

    • Use vortexing and sonication to aid dissolution. This method is suitable if a solvent-free solution is required.

  • Method B (Co-Solvent with Cyclodextrin):

    • Prepare a high-concentration stock of your compound in a minimal amount of organic solvent (e.g., DMSO).

    • In a separate tube, have the final desired volume of your aqueous buffer containing the cyclodextrin.

    • Slowly add the concentrated compound stock to the cyclodextrin solution while vortexing to facilitate the formation of the inclusion complex.

  • Optimization: Test different molar ratios of compound to cyclodextrin (e.g., 1:1, 1:2) to find the optimal concentration for solubility enhancement. A 1:1 stoichiometry is common for inclusion complexes.[14]

Solubility Enhancement Data (Hypothetical Example)

This table summarizes the potential improvement in aqueous solubility for a hypothetical indolin-2-one derivative ("Indolinone-X") using various techniques.

Method Solvent/Excipient Concentration Aqueous Solubility of Indolinone-X (µg/mL) Fold Increase
Control PBS (pH 7.4)-0.51
pH Adjustment Buffer (pH 9.0)-1530
Co-solvent 1% DMSO in PBS1% (v/v)510
Co-solvent 5% DMSO in PBS5% (v/v)2550
Surfactant Tween® 80 in PBS0.1% (w/v)4080
Cyclodextrin HP-β-CD in PBS2% (w/v)75150
Cyclodextrin SBE-β-CD in PBS2% (w/v)120240

Visualizations

Troubleshooting and Experimental Workflows

The following diagrams illustrate logical workflows for addressing solubility issues and preparing solutions for in vitro assays.

G cluster_start Initial Problem cluster_tier1 Tier 1: Simple Formulation Adjustments cluster_tier2 Tier 2: Advanced Formulation Strategies cluster_tier3 Tier 3: Solid-State Engineering start Compound Precipitates in Aqueous Buffer ph_adjust Is compound ionizable? Adjust pH start->ph_adjust Check pKa cosolvent Add Co-solvents (e.g., DMSO, Ethanol) start->cosolvent If non-ionizable or pH change is insufficient outcome Solubility Issue Resolved Proceed with Assay ph_adjust->outcome Success cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) cosolvent->cyclodextrin If co-solvent toxicity is a concern or solubility is still low cosolvent->outcome Success surfactant Incorporate Surfactants (e.g., Tween 80, Polysorbate 20) cyclodextrin->surfactant If complexation is weak cyclodextrin->outcome Success solid_disp Prepare Solid Dispersions (e.g., with PVP, PEG) surfactant->solid_disp For further enhancement (pre-assay formulation) surfactant->outcome Success nanoparticles Formulate as Nanoparticles solid_disp->nanoparticles If needed solid_disp->outcome Success nanoparticles->outcome Success

Caption: Troubleshooting workflow for addressing compound precipitation.

G compound Receive Solid Indolin-2-one Derivative sol_test Perform Preliminary Solubility Test (DMSO, EtOH, etc.) compound->sol_test stock_prep Prepare High-Concentration Stock Solution (e.g., 50 mM in DMSO) sol_test->stock_prep Select best solvent intermediate Perform Intermediate Dilution in Pre-Warmed Media stock_prep->intermediate Avoids solvent shock final_dilution Prepare Final Working Solution for Assay Plate (e.g., 10 µM) intermediate->final_dilution assay Add to Cells/ Perform Assay final_dilution->assay

Caption: Standard workflow for preparing an assay-ready solution.

G cluster_system Aqueous System (e.g., Assay Buffer) cd complex complex cd_hole Lipophilic Cavity drug Poorly Soluble Indolin-2-one Derivative drug->complex Encapsulation drug_in_complex Drug before_text Before Complexation after_text After Complexation

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

References

Technical Support Center: Overcoming Poor Reactivity of the Bromoethyl Group in Indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of the bromoethyl group in indolin-2-one derivatives.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during nucleophilic substitution reactions involving N-(2-bromoethyl)indolin-2-one and its analogues.

Q1: My nucleophilic substitution reaction on N-(2-bromoethyl)indolin-2-one is extremely slow or showing no product formation. What are the likely causes?

A1: The poor reactivity of the bromoethyl group attached to the indolin-2-one nitrogen is a common challenge. Several factors can contribute to this:

  • Reduced Electrophilicity: The electron-donating character of the nitrogen atom can decrease the partial positive charge on the carbon bearing the bromine, making it less susceptible to nucleophilic attack.

  • Steric Hindrance: The bulky indolin-2-one scaffold can sterically hinder the backside attack required for an S(_N)2 reaction.

  • Inappropriate Solvent Choice: The use of protic solvents (e.g., ethanol, methanol) can solvate the nucleophile, reducing its reactivity.[1]

  • Weak Nucleophile: The nucleophile you are using may not be strong enough to displace the bromide.

  • Low Reaction Temperature: The activation energy for the reaction may not be overcome at lower temperatures.

Troubleshooting Steps:

  • Solvent Selection: Switch to a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents do not solvate anions as strongly, leading to a more "naked" and reactive nucleophile.[1]

  • Increase Temperature: Refluxing the reaction mixture can provide the necessary activation energy.

  • Use a Stronger Nucleophile: If possible, consider using a more potent nucleophile.

  • Activate the Leaving Group: While bromide is a good leaving group, conversion to an iodide by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction) can significantly accelerate the reaction.

  • Employ Catalysis: Consider using a phase-transfer catalyst or microwave-assisted heating to enhance the reaction rate.

Q2: I am observing the formation of side products, particularly an elimination product (N-vinylindolin-2-one). How can I minimize this?

A2: The formation of N-vinylindolin-2-one is a result of an E2 elimination reaction competing with the desired S(_N)2 substitution. This is more likely to occur with sterically hindered or strong bases as nucleophiles.

Troubleshooting Steps:

  • Choice of Base/Nucleophile: Use a less sterically hindered and less basic nucleophile if possible. For example, if using an amine, a secondary amine is generally less basic and bulky than a tertiary amine.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor substitution over elimination, although this may also slow down the desired reaction. A careful optimization of the temperature is necessary.

  • Solvent: The choice of solvent can also influence the S(_N)2/E2 ratio. Polar aprotic solvents generally favor S(_N)2 reactions.

Q3: How can I improve the yield of my nucleophilic substitution reaction?

A3: Low yields can be due to incomplete reaction, side product formation, or product degradation.

Troubleshooting Steps:

  • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product degradation from prolonged heating.

  • Increase Nucleophile Concentration: Using a slight excess of the nucleophile (1.1-1.5 equivalents) can help drive the reaction to completion.

  • Phase-Transfer Catalysis: For reactions with ionic nucleophiles that have poor solubility in organic solvents, a phase-transfer catalyst (PTC) can be highly effective. A PTC, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the reaction occurs. This can lead to faster reactions and higher yields.

II. Enhancing Reactivity: Advanced Methodologies

For particularly challenging nucleophilic substitutions on the bromoethyl group of indolin-2-one, the following advanced methods can be employed.

A. Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an excellent technique for overcoming the poor reactivity of N-(2-bromoethyl)indolin-2-one, especially when using ionic nucleophiles.

Logical Workflow for a PTC Reaction:

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (e.g., NaN3, KCN) QNu_org Catalyst-Nucleophile Complex (Q+Nu-) Nu_aq->QNu_org Phase Transfer QBr_aq Catalyst (Q+Br-) Substrate N-(2-bromoethyl)indolin-2-one Product Substituted Product QNu_org->QBr_aq Catalyst Regeneration QNu_org->Substrate SN2 Reaction

Caption: Workflow of a Phase-Transfer Catalyzed Nucleophilic Substitution.

Key Advantages of PTC:

  • Allows the use of inexpensive and environmentally benign solvents like water and toluene.[2]

  • Can significantly increase reaction rates and yields.

  • Avoids the need for anhydrous conditions.

B. Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[3][4]

Experimental Workflow for Microwave-Assisted Synthesis:

Microwave_Workflow Start Combine Reactants and Solvent in Microwave Vial Seal Seal the Vial Start->Seal Microwave Microwave Irradiation (Set Temperature and Time) Seal->Microwave Cool Cool to Room Temperature Microwave->Cool Workup Work-up and Purification Cool->Workup Product Isolated Product Workup->Product

Caption: General workflow for microwave-assisted organic synthesis.

Key Advantages of Microwave Synthesis:

  • Rapid and uniform heating leads to significantly shorter reaction times.[5]

  • Often results in higher yields and cleaner reaction profiles with fewer side products.[3]

  • Enables reactions to be performed at higher temperatures and pressures safely.

III. Experimental Protocols

Protocol 1: Synthesis of N-(2-bromoethyl)indolin-2-one

This protocol describes the N-alkylation of indolin-2-one with an excess of 1,2-dibromoethane.

Reaction Scheme:

Materials:

  • Indolin-2-one

  • 1,2-dibromoethane

  • Potassium carbonate (K(_2)CO(_3)) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of indolin-2-one (1.0 eq) in anhydrous DMF, add K(_2)CO(_3) (1.5 eq).

  • Add an excess of 1,2-dibromoethane (3.0-5.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Substitution on N-(2-bromoethyl)indolin-2-one

This protocol provides a general method for the reaction of N-(2-bromoethyl)indolin-2-one with a nucleophile.

Reaction Scheme:

Materials:

  • N-(2-bromoethyl)indolin-2-one

  • Nucleophile (e.g., secondary amine, sodium azide)

  • Potassium carbonate (K(_2)CO(_3)) or another suitable base

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve N-(2-bromoethyl)indolin-2-one (1.0 eq) in acetonitrile or DMF.

  • Add the nucleophile (1.2 eq) and K(_2)CO(_3) (2.0 eq).

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

IV. Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis and subsequent reactions of N-(2-bromoethyl)indolin-2-one. Please note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Synthesis of N-(2-bromoethyl)indolin-2-one

BaseSolventTemperature (°C)Time (h)Yield (%)
K(_2)CO(_3)DMF801860-75
NaHDMF25-501270-85

Table 2: Nucleophilic Substitution on N-(2-bromoethyl)indolin-2-one

NucleophileBaseSolventMethodTemperature (°C)Time (h)Yield (%)
PiperidineK(_2)CO(_3)MeCNConventional80875-85
MorpholineK(_2)CO(_3)DMFConventional1001070-80
Sodium Azide-DMSOConventional90680-90
PiperidineK(_2)CO(_3)ToluenePTC (TBAB)100485-95
MorpholineK(_2)CO(_3)DMFMicrowave1200.580-90

TBAB: Tetrabutylammonium bromide

V. Signaling Pathways and Logical Relationships

Reaction Pathway Decision Tree:

This diagram illustrates the decision-making process for optimizing the nucleophilic substitution reaction.

Reaction_Optimization Start Low Yield or No Reaction Check_Solvent Is the solvent polar aprotic (DMF, DMSO, MeCN)? Start->Check_Solvent Change_Solvent Change to a polar aprotic solvent Check_Solvent->Change_Solvent No Check_Temp Is the reaction at elevated temperature (reflux)? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Increase reaction temperature Check_Temp->Increase_Temp No Check_Catalyst Consider advanced methods Check_Temp->Check_Catalyst Yes Increase_Temp->Check_Catalyst Use_PTC Use Phase-Transfer Catalysis Check_Catalyst->Use_PTC Ionic Nucleophile Use_Microwave Use Microwave Synthesis Check_Catalyst->Use_Microwave Faster Reaction Needed Success Improved Yield Use_PTC->Success Use_Microwave->Success

Caption: Decision tree for troubleshooting poor reactivity in nucleophilic substitution.

References

Troubleshooting guide for scaling up indolin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of indolin-2-one and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant drop in yield when scaling up our indolin-2-one synthesis from lab-scale (e.g., 1-10 g) to pilot-scale (e.g., 100-500 g). What are the primary causes and how can we mitigate this?

A1: A decrease in yield during scale-up is a frequent challenge. It often stems from issues related to mass and heat transfer, which are less prominent in smaller flasks.[1]

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and the formation of impurities.[1] Inadequate heat removal may also degrade reactants and products.[1]

    • Troubleshooting:

      • Improve Agitation: Transition from magnetic stirring to overhead mechanical stirring with an appropriately sized impeller to ensure the reaction mixture is homogenous.[1]

      • Control Reagent Addition: Utilize a syringe pump or a dropping funnel for controlled, slow addition of reagents. This helps manage reaction exotherms and maintain a consistent temperature.[1]

      • Enhance Heat Transfer: Ensure the reactor is equipped with an efficient cooling system, such as a jacketed vessel with a circulating coolant.[1]

  • Changes in Reaction Kinetics: The surface-area-to-volume ratio decreases as the scale increases, which can affect mass transfer and overall reaction kinetics. Parameters optimized in a round-bottom flask may not be ideal for a 20L reactor.[1]

    • Troubleshooting:

      • Re-optimize Parameters: Systematically re-evaluate key reaction parameters like temperature, concentration, and catalyst loading at the larger scale.[1]

      • Solvent Consideration: A solvent suitable for small-scale synthesis might be suboptimal for a larger scale due to its boiling point, viscosity, or safety profile. A solvent with a higher boiling point can offer a wider operating temperature range and better process control.[1]

Q2: Our Nenitzescu synthesis of a 5-hydroxyindolin-2-one derivative is producing a significant amount of the 5-hydroxybenzofuran side product. How can we improve the selectivity for the desired indole?

A2: The formation of 5-hydroxybenzofurans is a well-known competing pathway in the Nenitzescu synthesis.[2][3] The choice of solvent and catalyst is critical to directing the reaction towards the desired indolin-2-one product.

  • Catalyst Selection: Certain Lewis and Brønsted acids can preferentially promote the formation of the benzofuran byproduct.[2]

    • Recommendation: Switching to a zinc-based Lewis acid catalyst, such as ZnCl₂, ZnBr₂, or ZnI₂, has been shown to favor the formation of the 5-hydroxyindole.[2]

  • Solvent Choice: The reaction performs best in highly polar solvents.[4]

    • Recommendation: Nitromethane is reported to be a suitable solvent for promoting indole formation, especially when used with a zinc halide catalyst.[2]

  • Stoichiometry: Originally, a large excess of benzoquinone was thought to be necessary, but this can lead to polymerization.[4]

    • Recommendation: For large-scale reactions, a 20-60% excess of benzoquinone is most effective. A mole ratio of 1:1.2-1.6 between the benzoquinone and the β-aminocrotonic ester is recommended for producing batches of 100 kg or more.[4]

Q3: During the scale-up of a Staudinger-type synthesis to create a C3-substituted oxindole, we are facing issues with low yield and diastereoselectivity. What factors should we investigate?

A3: The Staudinger reaction (ketene-imine cycloaddition) can be sensitive to several factors that affect stereochemistry and yield.

  • Reaction Conditions: Harsh conditions, such as high temperatures (e.g., refluxing in toluene), are sometimes used but can be detrimental.[5]

    • Recommendation: Explore milder reaction conditions. Recent developments have shown that phosphine oxide-catalyzed asymmetric Staudinger–aza-Wittig reactions can proceed under mild conditions to produce chiral quaternary oxindoles with excellent enantioselectivity.[5][6]

  • Substituent Effects: The electronic properties of substituents on both the imine and the ketene precursor can significantly impact the reaction outcome.

    • Ketene Precursors: Ketenes with strong electron-donating groups tend to produce cis β-lactams, while those with strong electron-withdrawing groups favor trans β-lactams.[7]

    • Imine Geometry: Generally, (E)-imines form cis products, while (Z)-imines form trans products.[7]

  • Ketene Generation: The method of in-situ ketene generation is crucial.

    • Recommendation: A one-pot method using tosyl chloride (TsCl) to activate phenylacetic acids for ketene generation has been developed and can lead to high cis-diastereoselectivity.[8]

Q4: We are struggling with the purification and isolation of our indolin-2-one product at a larger scale. The crude product is an oil, and crystallization is difficult. What should we do?

A4: Isolation and purification are common bottlenecks during scale-up. What works for a few milligrams may not be practical for hundreds of grams.

  • Initial Purification: If the crude product is oily or resists crystallization, a preliminary purification step is often necessary.[1]

    • Recommendation: Perform column chromatography on a portion of the crude material to remove baseline impurities. This can often facilitate subsequent crystallization. Common eluents for indolin-2-ones include hexane/ethyl acetate mixtures.[9]

  • Crystallization Solvent: Finding the right solvent system is key.

    • Recommendation: If the product crystallizes from the column fractions, use that solvent system as a starting point for optimizing a bulk recrystallization. If not, screen a variety of solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate, heptane).

  • Alternative Methods: If recrystallization remains problematic, consider other large-scale purification techniques.

    • Slurry: Re-slurrying an impure solid in a solvent where the product has low solubility, but the impurities are soluble, can be an effective purification method.[1]

    • Preparative HPLC: For high-purity requirements and when other methods fail, preparative High-Performance Liquid Chromatography (prep-HPLC) is a viable, albeit more costly, option.[10]

Data Presentation

Table 1: Effect of Substituents on Indolin-2-one Synthesis Yield.

Starting Isatin DerivativeSubstituent TypeReported Yield (%)Reference
5-Bromo-isatinElectron-withdrawing70%[11]
5-Nitro-isatinElectron-withdrawingHigh[12]
5-Methoxy-isatinElectron-donating50%[11]
5-Methyl-isatinElectron-donating48%[11]

Note: Yields are context-dependent and can vary based on the specific reaction and conditions.

Table 2: Optimizing Nenitzescu Synthesis Conditions for Scale-Up.

ParameterLab-Scale ConditionRecommended Scale-Up ConditionRationaleReference
Benzoquinone Ratio 100% excess20-60% excessAvoids polymerization, improves efficiency.[4]
Catalyst General Lewis/Brønsted AcidZinc Halide (e.g., ZnCl₂)Favors indole formation over benzofuran byproduct.[2]
Solvent Various (e.g., Acetone)Highly Polar (e.g., Nitromethane)Improves reaction performance and selectivity.[2][4]
Temperature Varies (Room Temp to Reflux)Room TemperatureSufficient for large batches, minimizes side reactions.[4]

Experimental Protocols

Protocol 1: General Procedure for Nenitzescu Synthesis of 5-Hydroxyindoles

This protocol is a generalized starting point. Molar ratios and conditions should be optimized for specific substrates.

  • Reactor Setup: In a suitable jacketed reactor equipped with an overhead stirrer, temperature probe, and addition funnel, add the β-aminocrotonic ester.

  • Solvent & Catalyst: Add the chosen polar solvent (e.g., nitromethane) followed by the Lewis acid catalyst (e.g., ZnCl₂). Begin stirring to ensure a homogenous mixture.

  • Benzoquinone Addition: Dissolve the benzoquinone (1.2-1.6 molar equivalents) in the reaction solvent and add it portion-wise or via the addition funnel to the reactor over 30-60 minutes, maintaining the internal temperature at or near room temperature (20-25 °C).[4]

  • Reaction: Allow the reaction to stir at room temperature for the required time (typically several hours). Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, quench the reaction as appropriate (e.g., with water or a mild acid/base). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 10:1 hexane/ethyl acetate).[9] Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude indolin-2-one in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., moving from 10:1 to 4:1 hexane/ethyl acetate) to elute the compounds from the column.[9]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indolin-2-one.

Visualizations

G Troubleshooting Workflow for Low Yield start Low Yield on Scale-Up check_transfer Investigate Mass & Heat Transfer start->check_transfer check_kinetics Investigate Reaction Kinetics start->check_kinetics check_purity Analyze Crude Purity (TLC/HPLC) start->check_purity improve_agitation Improve Agitation (Overhead Stirrer) check_transfer->improve_agitation control_addition Control Reagent Addition (Addition Funnel) check_transfer->control_addition improve_cooling Enhance Cooling (Jacketed Reactor) check_transfer->improve_cooling reoptimize Re-optimize Temp, Concentration, Catalyst Load check_kinetics->reoptimize change_solvent Consider New Solvent check_kinetics->change_solvent side_products Significant Side Products? check_purity->side_products success Yield Improved improve_agitation->success control_addition->success improve_cooling->success reoptimize->success change_solvent->success isolate_impurities Isolate & Identify Byproducts side_products->isolate_impurities Yes purification_issue Purification Loss? side_products->purification_issue No adjust_conditions Adjust Conditions to Minimize Side Product Formation isolate_impurities->adjust_conditions adjust_conditions->success optimize_purification Optimize Purification (Recrystallization, Chromatography) purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Caption: A logical workflow for diagnosing and resolving low-yield issues during scale-up.

G Purification Method Selection Guide start Crude Product Obtained is_solid Is Crude a Solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oily) success Success? try_recrystallization->success is_pure Purity >98%? success->is_pure Yes try_slurry Try Re-slurry success->try_slurry No is_pure->column_chrom No finished Product Isolated is_pure->finished Yes column_chrom->is_pure prep_hplc Consider Prep-HPLC (High Purity Needed) column_chrom->prep_hplc If purity is still low prep_hplc->finished try_slurry->column_chrom

Caption: A decision tree for selecting an appropriate purification strategy.

G Simplified Nenitzescu Reaction Pathway Reactants Benzoquinone + β-Aminocrotonate Intermediate Michael Adduct Intermediate Reactants->Intermediate Desired_Product 5-Hydroxyindolin-2-one (Desired Product) Intermediate->Desired_Product Favored Pathway Side_Product 5-Hydroxybenzofuran (Side Product) Intermediate->Side_Product Competing Pathway Catalyst_Zn ZnCl2 Catalyst Catalyst_Zn->Desired_Product Catalyst_H Strong Brønsted Acid Catalyst_H->Side_Product

References

Column chromatography techniques for purifying polar indolin-2-one compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of polar indolin-2-one compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of polar indolin-2-one compounds.

Issue 1: My polar indolin-2-one compound is stuck at the baseline of the silica gel column and won't elute.

This is a frequent challenge with highly polar compounds due to strong interactions with the polar silica gel stationary phase.

Solutions:

  • Increase Mobile Phase Polarity: Your eluent is likely not polar enough to displace the compound from the silica gel.

    • Gradually increase the percentage of the polar solvent (e.g., methanol, ethyl acetate) in your mobile phase. For instance, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

    • For very polar indolin-2-ones, a more polar solvent system like methanol in dichloromethane is often effective. You can start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.[1]

  • Use a Stronger Eluent System:

    • A common solvent system for polar compounds is methanol in dichloromethane.[1]

    • For particularly stubborn basic compounds, a mixture of 1-10% of a 10% ammonium hydroxide solution in methanol, further diluted in dichloromethane, can be used to effectively elute the compound.[1]

  • Change the Stationary Phase:

    • Reverse-Phase Chromatography: For highly polar molecules, consider switching to reverse-phase chromatography. In this technique, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2][3] In reverse-phase chromatography, the most polar compounds elute first.[4]

    • Alumina: Alumina is a polar alternative to silica gel and is available in acidic, neutral, and basic forms. Basic or neutral alumina can be particularly useful for purifying basic indolin-2-one derivatives that might interact too strongly with the slightly acidic silica gel.[5]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a specialized technique for separating very polar compounds. It utilizes a polar stationary phase (like silica or polar bonded phases) and a mobile phase with a high concentration of a less polar organic solvent mixed with a small amount of a more polar solvent (like water).[6][7][8]

Issue 2: My indolin-2-one compound is eluting as a broad band with significant tailing.

Peak tailing is often caused by a few key issues, including secondary interactions with the stationary phase, overloading the column, or poor solubility.

Solutions:

  • Add a Mobile Phase Modifier:

    • For acidic indolin-2-ones: If your compound has an acidic proton (like the N-H of the lactam), it can interact strongly with the silanol groups of the silica gel. Adding a small amount of a weak acid, such as acetic acid (0.1-1%), to your eluent can help to suppress this interaction and improve the peak shape.[9]

    • For basic indolin-2-ones: If your molecule contains basic functional groups, these can interact with the acidic silanol groups on the silica surface. Adding a small amount of a weak base, like triethylamine (0.1-1%) or pyridine, to the mobile phase can neutralize these active sites and lead to sharper peaks.

  • Reduce the Amount of Sample Loaded: Overloading the column is a common cause of peak broadening. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading is recommended.[5]

  • Check Sample Solubility: Ensure your compound is fully dissolved in the initial mobile phase. If the compound crashes out at the top of the column, it will lead to broad bands. If solubility is an issue, consider using a dry loading technique.

Issue 3: I am getting poor separation between my desired indolin-2-one and a similarly polar impurity.

Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic conditions.

Solutions:

  • Optimize the Solvent System with TLC: Before running a column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4, and maximize the difference in Rf (ΔRf) between your compound and the impurity.[10][11]

  • Use a Shallow Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can significantly improve separation. Start with a less polar solvent system to elute the less polar compounds and slowly increase the polarity to elute your more polar compound and its impurities at different times.

  • Change the Stationary Phase: Different stationary phases offer different selectivities. If you are struggling with separation on silica gel, consider trying alumina or a bonded phase like an amino or diol column, which can offer different interaction mechanisms.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system to purify a polar indolin-2-one on a silica gel column?

A good starting point for many polar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] Begin by testing a range of ratios with TLC, for example, 10% ethyl acetate in hexanes, 30%, 50%, and so on. If your compound remains at the baseline even with 100% ethyl acetate, you will need to move to a more polar system, such as methanol in dichloromethane.[1]

Q2: How do I choose between wet loading and dry loading my sample?

  • Wet Loading: This involves dissolving your sample in a minimal amount of the initial, least polar eluent and carefully adding it to the top of the column. This method is quick and suitable for samples that are readily soluble in the mobile phase.

  • Dry Loading: This is the preferred method when your compound has poor solubility in the starting eluent.[12] To dry load, dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and then remove the solvent under reduced pressure (e.g., with a rotary evaporator) until you have a dry, free-flowing powder. This powder is then carefully added to the top of the column. This technique prevents the sample from precipitating at the top of the column and often leads to better separation.[12]

Q3: My indolin-2-one seems to be decomposing on the silica gel column. What can I do?

Some compounds can be unstable on the acidic surface of silica gel.[9]

  • Test for Stability: You can check for stability by dissolving a small amount of your compound, spotting it on a TLC plate, and letting it sit for an hour or two before developing the plate. If new spots appear, your compound is likely degrading.

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base like triethylamine.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[5]

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Substituted Indolin-2-ones on Silica Gel

Compound Type/Substitution PatternMobile Phase (v/v)Reference
Ethyl 2-Hydroxy-5-iodo-3-oxo-1-tosylindoline-2-carboxylateEthyl Acetate:Hexane (20:80)[13]
Ethyl 2-Hydroxy-3-oxo-1-tosyl-6-(trifluoromethyl)indoline-2-carboxylateEthyl Acetate:Hexane (14:86)[13]
Ethyl 2-Hydroxy-7-methoxy-3-oxo-1-tosylindoline-2-carboxylateEthyl Acetate:Hexane (25:75)[13]
Methyl 2-Hydroxy-3-oxo-1-tosylindoline-2-carboxylateEthyl Acetate:Hexane (35:65)[13]
(E)-FeCp-oxindoleGradient: 100% Hexane -> Hexane:Ethyl Acetate (9.5:0.5) -> Hexane:Ethyl Acetate (9:1) -> Hexane:Ethyl Acetate (7:3)[12]
2-(4-methylphenyl)-3-(4-tolyl)-2,3-dihydro-1H-indole20% Ethyl Acetate in Hexanes[14]
Indolin-3-ol derivative30% Ethyl Acetate in Hexanes[14]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Polar Indolin-2-One using Dry Loading

This protocol is a general guideline and should be adapted based on the specific properties of your compound, as determined by TLC analysis.

1. Column Preparation:

  • Securely clamp a glass column in a vertical position.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (approximately 1 cm).
  • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 10% ethyl acetate in hexanes). The amount of silica should be 50-100 times the weight of your crude sample.
  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.
  • Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica bed.
  • Drain the solvent until the level is just above the top layer of sand. Never let the column run dry.

2. Sample Preparation (Dry Loading):

  • Dissolve your crude indolin-2-one (e.g., 1 g) in a minimal amount of a volatile solvent in which it is soluble (e.g., 10-20 mL of dichloromethane).
  • Add a small amount of silica gel (approximately 2-3 times the weight of your sample) to the solution.
  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

3. Column Loading:

  • Carefully add the dry-loaded sample to the top of the prepared column.
  • Gently tap the column to create an even layer of the sample-adsorbed silica.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Apply gentle air pressure to the top of the column to begin the elution.
  • Collect the eluting solvent in fractions (e.g., in test tubes). The size of the fractions will depend on the size of your column and the separation.
  • If using a gradient, start with the least polar solvent mixture and gradually increase the polarity according to your pre-determined plan based on TLC analysis.

5. Analysis of Fractions:

  • Monitor the collected fractions using TLC to identify which fractions contain your purified compound.
  • Combine the pure fractions.
  • Remove the solvent under reduced pressure to obtain your purified polar indolin-2-one.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Optimization column_prep Column Packing tlc->column_prep sample_prep Sample Preparation (Dry/Wet Loading) tlc->sample_prep loading Sample Loading column_prep->loading sample_prep->loading elution Elution (Isocratic/Gradient) loading->elution collection Fraction Collection elution->collection fraction_analysis TLC Analysis of Fractions collection->fraction_analysis pooling Pooling Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Indolin-2-one evaporation->product troubleshooting_tree cluster_no_elution Compound Stuck at Baseline cluster_tailing Peak Tailing cluster_poor_separation Poor Separation start Problem Encountered increase_polarity Increase Eluent Polarity start->increase_polarity No Elution add_modifier Add Modifier (Acid/Base) start->add_modifier Tailing optimize_tlc Re-optimize with TLC start->optimize_tlc Poor Separation change_stationary_phase Change Stationary Phase (e.g., Reverse Phase, Alumina) increase_polarity->change_stationary_phase Still no elution reduce_load Reduce Sample Load add_modifier->reduce_load Still tailing dry_load Use Dry Loading reduce_load->dry_load Still tailing gradient Use Shallow Gradient optimize_tlc->gradient Still poor separation change_phase_sep Try Different Stationary Phase gradient->change_phase_sep Still poor separation

References

Validation & Comparative

Analytical Validation of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the pharmaceutical manufacturing process. This guide provides a comprehensive overview of the analytical validation for the purity of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one, a key intermediate in the synthesis of various bioactive molecules. This document compares suitable analytical techniques and presents a detailed, albeit hypothetical, validation of a proposed High-Performance Liquid Chromatography (HPLC) method, complete with experimental protocols and expected data, in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique for impurity profiling is paramount for ensuring the safety and efficacy of the final drug product.[5] For a semi-volatile, solid compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common considerations.[5][6]

Table 1: Comparison of HPLC and GC for the Analysis of this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for this compound
Principle Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility of the analyte in a gaseous mobile phase.The compound is a solid with a relatively high molecular weight (274.54 g/mol ), making it amenable to HPLC without derivatization.[7]
Applicability Ideal for non-volatile and thermally labile compounds.[5]Best suited for volatile and thermally stable compounds.[5][6]The thermal stability of the compound is unknown, and HPLC avoids the risk of degradation at high temperatures.
Sample Preparation Typically involves dissolving the sample in a suitable solvent.May require derivatization to increase volatility.HPLC offers simpler sample preparation for this compound.
Detection UV-Vis, Diode Array, Mass Spectrometry (MS), Fluorescence.Flame Ionization (FID), Mass Spectrometry (MS), Thermal Conductivity (TCD).The chromophoric nature of the indolinone ring makes UV detection in HPLC highly effective.
Primary Use Case "Gold standard" for impurity analysis of most small molecule drugs and intermediates.[5]Primarily used for residual solvent analysis and volatile organic impurities.[5][6]HPLC is the preferred method for identifying and quantifying non-volatile synthesis-related impurities.

Based on the properties of this compound, HPLC is the superior technique for comprehensive purity analysis and impurity profiling due to its direct applicability to non-volatile solids and the reduced risk of thermal degradation.

Proposed HPLC Method for Purity Validation

The following is a proposed Reversed-Phase HPLC (RP-HPLC) method for the analytical validation of this compound purity.

Table 2: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Diode Array Detector (DAD) at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Analytical Validation Protocol and Data Presentation

The proposed HPLC method would be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][8]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Analyze blank samples (diluent only) to ensure no interfering peaks at the retention time of the main component and its known impurities.

  • Analyze a sample of this compound spiked with anticipated impurities.

  • Perform stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation) on the sample to generate degradation products and demonstrate that they are resolved from the main peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a series of at least five concentrations of this compound reference standard, ranging from 50% to 150% of the nominal sample concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 3: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area
50450,123
75675,432
100901,234
1251,125,678
1501,350,987
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare samples of a known concentration (e.g., a placebo matrix) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Analyze each concentration level in triplicate.

  • Calculate the percentage recovery for each sample.

Table 4: Hypothetical Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.899.8%
Mean Recovery 99.8%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst and/or different equipment.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Table 5: Hypothetical Precision Data

Precision LevelParameterAcceptance Criteria
Repeatability % RSD of 6 replicates≤ 2.0%
Intermediate Precision % RSD of 12 replicates (6 from each day)≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Table 6: Hypothetical LOD and LOQ Data

ParameterMethodResult
LOD Signal-to-Noise Ratio0.05 µg/mL
LOQ Signal-to-Noise Ratio0.15 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the HPLC method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze the system suitability parameters (e.g., resolution, tailing factor) to ensure they remain within acceptable limits.

Mandatory Visualizations

analytical_validation_workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Define Validation Protocol parameters Set Acceptance Criteria protocol->parameters specificity Specificity parameters->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report approval Method Approval report->approval

Caption: Workflow for Analytical Method Validation.

synthesis_pathway start Substituted Aniline intermediate1 Chloroacetanilide start->intermediate1 Acylation intermediate2 3-Chloro-indolin-2-one intermediate1->intermediate2 Cyclization final_product 4-(2-Bromoethyl)-3-chloro- 1,3-dihydro-2H-indolin-2-one intermediate2->final_product Friedel-Crafts Acylation & Reduction reagent1 Chloroacetyl Chloride reagent1->intermediate1 reagent2 AlCl3 (Friedel-Crafts) reagent2->intermediate2 reagent3 Bromoacetyl Bromide / AlCl3 reagent3->final_product

Caption: Plausible Synthesis of the Target Compound.

References

Structural Confirmation of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The indolin-2-one scaffold is a prevalent core in many biologically active compounds. The specific functionalization with a 2-bromoethyl group at the 4-position and a chloro group at the 3-position presents a unique chemical entity with potential for further synthetic elaboration. Accurate structural confirmation is paramount to understanding its chemical reactivity and potential as a pharmaceutical intermediate.

Comparative Spectroscopic and Crystallographic Data

The primary methods for the structural confirmation of organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. The following tables summarize expected and reported data for derivatives of the indolin-2-one core, which can be used as a benchmark for the characterization of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one.

Table 1: Comparative ¹H NMR Data for Substituted Indolin-2-one Derivatives

Compound/DerivativeAromatic Protons (ppm)-CH- (ppm)-CH₂- (ppm)Other Protons (ppm)Solvent
Expected for this compound ~6.8-7.5 (m, 3H)~4.5-5.0 (s, 1H)~3.2-3.8 (m, 4H)NH: ~8.0-9.0 (br s, 1H)CDCl₃ or DMSO-d₆
5-chloro-3-hydroxy-3-(nitromethyl)indolin-2-one6.85 (d, J=8.0 Hz, 1H), 7.23 (d, J=8.0 Hz, 1H), 7.38 (s, 1H)-4.89 (s, 2H)OH: 6.74 (s, 1H), NH: 10.54 (s, 1H)CDCl₃+DMSO-d₆
7-chloro-3-hydroxy-3-(nitromethyl)indolin-2-one6.92 (d, J=8.0 Hz, 1H), 7.18 (d, J=8.0 Hz, 1H), 7.24 (d, J=7.0 Hz, 1H)-4.8 (q, 2H)OH: 6.71 (s, 1H), NH: 10.6 (s, 1H)CDCl₃+DMSO-d₆
4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one6.52-7.84 (m, 7H)--NH: 9.88 (br s, 1H), OH: 2.41 (s, 1H)DMSO-d₆

Table 2: Comparative ¹³C NMR Data for Substituted Indolin-2-one Derivatives

Compound/DerivativeC=O (ppm)Aromatic/Vinylic Carbons (ppm)-CH- (ppm)-CH₂- (ppm)Solvent
Expected for this compound ~175~110-145~50-60~30-40CDCl₃ or DMSO-d₆
5-chloro-3-hydroxy-3-(nitromethyl)indolin-2-one175.5111.4, 124.0, 124.8, 125.7, 129.9, 141.472.677.8DMSO-d₆
7-chloro-3-hydroxy-3-(nitromethyl)indolin-2-one175.9114.2, 123.3, 129.9, 130.2, 140.373.278.1DMSO-d₆

Table 3: Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₁₀H₉BrClNOPubChem[1]
Molecular Weight274.54 g/mol PubChem[1]
Exact Mass272.95560 DaPubChem[1]

Experimental Protocols for Structural Confirmation

Detailed methodologies are crucial for reproducible and reliable structural analysis. Below are generalized protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard experiments include:

    • ¹H NMR: To identify the number of different types of protons, their chemical environment, and neighboring protons.

    • ¹³C NMR: To identify the number of different types of carbons.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, confirming the overall structure.

  • Data Analysis: Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The high resolution of the instrument allows for the determination of the exact mass, which can be used to confirm the elemental formula. The isotopic pattern, particularly the presence of bromine and chlorine, will be a key diagnostic feature.

Single-Crystal X-ray Crystallography

Objective: To obtain a definitive three-dimensional structure of the molecule in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. The final model will provide precise bond lengths, bond angles, and the overall conformation of the molecule.

Visualizing the Workflow

The process of synthesizing and confirming the structure of a novel indolin-2-one derivative can be visualized as a logical workflow.

G Workflow for Synthesis and Structural Confirmation cluster_synthesis Synthesis cluster_confirmation Structural Confirmation cluster_analysis Data Analysis & Final Confirmation Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (if single crystals are obtained) Purification->Xray Analysis Spectral & Structural Analysis NMR->Analysis MS->Analysis Xray->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Caption: A generalized workflow for the synthesis and structural confirmation of indolin-2-one derivatives.

This guide provides a foundational understanding of the necessary steps and comparative data for the structural confirmation of this compound derivatives. Researchers can adapt these protocols and use the comparative data as a reference in their own investigations of this and related chemical structures.

References

A Comparative Analysis of 3-Chloro and 3-Bromo Indolin-2-One Analogs: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery, the indolin-2-one scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors with significant therapeutic applications. The strategic placement of halogen atoms, particularly chlorine and bromine, at the 3-position of this scaffold, has been a key area of investigation to modulate the bioactivity of these compounds. This guide provides a comprehensive comparison of the bioactivity of 3-chloro versus 3-bromo indolin-2-one analogs, supported by experimental data, to aid researchers and drug development professionals in their pursuit of novel therapeutics.

Deciphering the Halogen Effect: A Head-to-Head Bioactivity Comparison

The substitution of a halogen at the 3-position of the indolin-2-one ring significantly influences the compound's interaction with its biological targets. While both chlorine and bromine are electron-withdrawing and can participate in halogen bonding, their differing sizes and polarizability can lead to distinct pharmacological profiles.

A review of the available literature indicates that the choice between a chloro and a bromo substituent can have a profound impact on the cytotoxic and kinase inhibitory potential of the indolin-2-one analogs. For instance, studies have shown that a 5-bromo substituted indolin-2-one derivative exhibited the highest potency against human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cell lines.[1][2][3] Conversely, other research has highlighted the critical role of a 5-chloro-isatin moiety for achieving high cytotoxicity against hepatocellular carcinoma (HepG2) and MCF-7 cells.[4]

In a more direct comparison of hybrid molecules, a 6-chloro substituted indolin-2-one analog demonstrated potent cytotoxic efficacy in the A2780 ovarian cancer cell line, while a 6-bromo substituted counterpart showed high efficacy in HCT-115 colon cancer cells.[5] This suggests that the optimal halogen may be context-dependent, varying with the specific cancer cell line and the overall molecular structure of the analog.

Quantitative Bioactivity Data

To facilitate a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 3-chloro and 3-bromo indolin-2-one analogs from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Analog Type Compound Target Cell Line IC50 (µM) Reference
Chloro-substituted 5-Chloro-isatin derivativeHepG22.53[4]
5-Chloro-isatin derivativeMCF-77.54[4]
6-Chloro-quinolinyl-indolin-2-oneA2780 (Ovarian)Potent (not specified)[5]
Bromo-substituted 5-Bromo-indolin-2-one derivativeHT-29 (Colon)< 10[1][2][3]
5-Bromo-indolin-2-one derivativeMCF-7 (Breast)< 10[1][2][3]
6-Bromo-quinolinyl-indolin-2-oneHCT-115 (Colon)41.3[5]

Understanding the Mechanism: Signaling Pathways and Experimental Workflows

Indolin-2-one analogs often exert their anticancer effects by inhibiting protein kinases involved in crucial cellular signaling pathways, such as the PI3K/Akt pathway, which plays a central role in cell growth, proliferation, and survival.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Indolin2One 3-Halo-Indolin-2-one (Inhibitor) Indolin2One->PI3K Indolin2One->Akt

Figure 1: Simplified PI3K/Akt signaling pathway and points of inhibition by 3-halo-indolin-2-one analogs.

To evaluate the bioactivity of these compounds, a series of in vitro assays are typically employed. The general workflow for assessing cytotoxicity and the mechanism of action is outlined below.

Experimental_Workflow cluster_0 Cytotoxicity Screening cluster_1 Mechanism of Action Compound 3-Halo-Indolin-2-one Analogs MTT_Assay MTT Assay Compound->MTT_Assay CellLines Cancer Cell Lines CellLines->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Kinase_Assay In Vitro Kinase Assay IC50->Kinase_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) IC50->Apoptosis_Assay Kinase_Inhibition Kinase Inhibition Profile Kinase_Assay->Kinase_Inhibition Apoptosis_Induction Apoptosis Induction Apoptosis_Assay->Apoptosis_Induction

Figure 2: General experimental workflow for evaluating the bioactivity of 3-halo-indolin-2-one analogs.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies for key experiments are provided below.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 3-chloro or 3-bromo indolin-2-one analogs and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced from a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant kinase (e.g., PI3K, Akt)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the kinase substrate in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the kinase activity inhibition and calculate the IC50 values.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment with the indolin-2-one analogs.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are detected to differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The choice between a 3-chloro and a 3-bromo substituent on the indolin-2-one scaffold is a critical decision in the design of potent kinase inhibitors. The available data suggests that the optimal halogen can vary depending on the specific biological target and the overall molecular framework. While bromo-substituted analogs have shown superior potency in certain contexts, chloro-substituted compounds have also demonstrated significant and selective anticancer activity. This guide provides a foundational comparison and detailed experimental protocols to assist researchers in navigating the nuanced structure-activity relationships of these promising therapeutic agents. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the differential effects of these halogens and to guide the rational design of next-generation indolin-2-one-based drugs.

References

The Strategic Advantage of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of drug discovery, the selection of starting materials is a critical determinant of success. For researchers, scientists, and drug development professionals, the chemical scaffold 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one has emerged as a superior building block for the synthesis of a diverse range of therapeutic agents, particularly in the realms of oncology and neurology. This guide provides an objective comparison of this versatile intermediate with alternative synthetic precursors, supported by experimental data, to highlight its distinct advantages in streamlining the path to novel pharmaceuticals.

The indolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other targeted therapies.[1] The strategic placement of a chloro group at the 3-position and a bromoethyl group at the 4-position of the indolinone ring in this compound provides a unique combination of reactivity and positional control, offering significant benefits over other synthetic strategies.

Comparison with Alternative Precursors in Ropinirole Synthesis

A compelling example of the utility of this compound is its application as a key intermediate in the synthesis of Ropinirole, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. A comparative analysis of different synthetic routes to Ropinirole reveals the efficiency of utilizing this specific precursor.

Starting Material/RouteKey StepsOverall YieldReference
This compound Reductive dehalogenation followed by nucleophilic substitution with di-n-propylamine.~36%[2]
β-phenylethanolMulti-step synthesis involving cyclization, oxidation, nitration, cyclization, reduction, esterification, and substitution.18.4%[3]
2-methyl-3-nitrophenylacetic acidA multi-step sequence based on the Reissert indole synthesis.Not explicitly stated, but described as a lengthy process.[4]

The data clearly indicates that synthetic routes commencing with this compound can offer a significantly higher overall yield compared to more traditional, multi-step approaches that start from simpler precursors. This advantage translates to more cost-effective and time-efficient manufacturing processes on an industrial scale.

Advantages in the Synthesis of Kinase Inhibitors

The indolinone scaffold is a cornerstone in the design of kinase inhibitors, which are pivotal in cancer therapy. The dual-functional nature of this compound provides medicinal chemists with a powerful tool to generate extensive libraries of potential drug candidates.

The Role of the Bromoethyl Group: The bromoethyl side chain is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, including amines, thiols, and various heterocyclic moieties, which are crucial for tuning the pharmacological properties and target selectivity of the final compound. The reactivity of the bromoethyl group is superior to that of a chloroethyl group due to the better leaving group ability of the bromide ion.[5]

The Influence of the Chloro Group: The chloro substituent at the 3-position of the indolinone ring serves multiple purposes. It can influence the electronic properties of the aromatic system, potentially enhancing binding affinity to the target kinase. Furthermore, it provides an additional site for chemical modification through cross-coupling reactions, allowing for the exploration of a broader chemical space. Studies have shown that chloro-substituted indolinone derivatives exhibit favorable drug-like characteristics.[6][7]

Experimental Protocols

To illustrate the practical application of this compound, a representative experimental protocol for the synthesis of a Ropinirole precursor is provided below.

Synthesis of 4-(2-(dipropylamino)ethyl)indolin-2-one from this compound

Step 1: Reductive Dehalogenation of this compound

A solution of this compound in a suitable solvent (e.g., ethanol) is treated with a reducing agent, such as hydrogen gas in the presence of a palladium catalyst (Pd/C), to selectively remove the chloro group at the 3-position. The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-(2-bromoethyl)-1,3-dihydro-2H-indolin-2-one.

Step 2: Nucleophilic Substitution with Di-n-propylamine

The resulting 4-(2-bromoethyl)-1,3-dihydro-2H-indolin-2-one is dissolved in an appropriate solvent (e.g., acetonitrile) and treated with an excess of di-n-propylamine. The reaction mixture is heated to reflux to facilitate the nucleophilic substitution of the bromide with the di-n-propylamino group. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then washed, dried, and concentrated to afford the crude product, which can be further purified by column chromatography or recrystallization to yield 4-(2-(dipropylamino)ethyl)indolin-2-one.

Signaling Pathway and Experimental Workflow Visualization

Derivatives of this compound are potent inhibitors of various receptor tyrosine kinases, including the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of the VEGFR-2 signaling pathway is a key mechanism for anti-angiogenic cancer therapies.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival VEGF VEGF VEGF->VEGFR2 Indolinone_Inhibitor Indolinone-based Inhibitor Indolinone_Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition.

The workflow for synthesizing Ropinirole from this compound highlights the streamlined nature of this synthetic route.

Ropinirole_Synthesis_Workflow Start 4-(2-Bromoethyl)-3-chloro- 1,3-dihydro-2H-indolin-2-one Step1 Reductive Dehalogenation (e.g., H2, Pd/C) Start->Step1 Intermediate 4-(2-Bromoethyl)- 1,3-dihydro-2H-indolin-2-one Step1->Intermediate Step2 Nucleophilic Substitution (Di-n-propylamine) Intermediate->Step2 Product Ropinirole Step2->Product

Caption: Ropinirole Synthesis Workflow.

Conclusion

The strategic incorporation of both a reactive bromoethyl group and a versatile chloro substituent makes this compound a highly advantageous starting material in drug discovery. As demonstrated by the synthesis of Ropinirole and its potential in the development of kinase inhibitors, this intermediate offers improved synthetic efficiency and broad applicability. For researchers aiming to accelerate the discovery of novel therapeutics, this compound represents a superior choice over more conventional and less functionalized precursors.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Indolin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted indolin-2-ones, with a primary focus on their anticancer properties through kinase inhibition. The information presented herein is curated from recent scientific literature to aid in the rational design of novel and more potent therapeutic agents.

Data Presentation: Comparative Biological Activity

The biological activity of substituted indolin-2-ones is profoundly influenced by the nature and position of substituents on the core scaffold. The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative compounds, providing a quantitative comparison of their potency.

Table 1: In Vitro Cytotoxicity of Substituted Indolin-2-ones Against Various Cancer Cell Lines
Compound IDR¹ (on Indolinone Ring)R² (on 3-substituent)Cell LineIC₅₀ (µM)Reference
1a H4-MethylphenylPC-3 (Prostate)3.56 ± 0.49[1]
1b H4-MethylphenylDU145 (Prostate)4.20 ± 0.62[1]
2a 5-Bromo4-FluorophenylHCT-116 (Colon)2.93 ± 0.49[1]
3a H4-ArylthiazoleMCF-7 (Breast)7.17 ± 0.94[2]
3b H4-ArylthiazoleMCF-7 (Breast)2.93 ± 0.47[2]
4a HPyrid-3-ylHCT-116 (Colon)10.5 ± 0.07[3]
4b HPyrid-3-ylHCT-116 (Colon)11.9 ± 0.05[3]
4c HPyrid-3-ylHCT-116 (Colon)7.1 ± 0.07[3]
5a HPhenylaminoMCF-7 (Breast)> 50[4]
5b VariousPhenylaminoMCF-7 (Breast)4.62 ± 0.23[4]
5c VariousPhenylaminoHepG2 (Liver)8.81 ± 0.44[4]
Table 2: In Vitro Inhibitory Activity of Substituted Indolin-2-ones Against VEGFR-2 Kinase
Compound IDR¹ (on Indolinone Ring)R² (on 3-substituent)IC₅₀ (µM)Reference
Sunitinib --0.139[4]
6a VariousPhenylamino0.078[4]
6b VariousPhenylamino0.087[4]
6c VariousPhenylamino0.160[4]
6d VariousPhenylamino0.180[4]
6e VariousPhenylamino0.358[4]
SU6668 --Kᵢ = 0.009[5]
SU14813 --0.04[5]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation and comparison of SAR data. The following sections outline the standard protocols for the key assays cited in this guide.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The assay measures the phosphorylation of a substrate by the recombinant VEGFR-2 kinase in the presence of ATP. The inhibitory effect of a test compound is determined by the reduction in the phosphorylation signal, which is often detected via luminescence by quantifying the remaining ATP.[6][7]

Procedure:

  • Master Mix Preparation: A master mix is prepared containing kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[7][8]

  • Plate Setup: The master mix is dispensed into a 96-well plate.[7]

  • Compound Addition: Serial dilutions of the test compounds (typically dissolved in DMSO) are added to the wells. Control wells containing DMSO without the inhibitor (positive control) and wells without the enzyme (blank) are also included.[6][7]

  • Enzyme Addition: The kinase reaction is initiated by adding the recombinant human VEGFR-2 enzyme to the wells.[7][8]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes) to allow the kinase reaction to proceed.[7][9]

  • Detection: A detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and measure the remaining ATP. The luminescence is read using a microplate reader.[6][8]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by plotting the inhibition percentage against the logarithm of the compound concentration.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[11]

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.[10]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).[10][12]

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C.[10][13][14]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[10]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the SAR of indolin-2-ones.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 Dimerization Autophosphorylation VEGF->VEGFR2:f0 Binding PLCg PLCγ VEGFR2:f1->PLCg PI3K PI3K VEGFR2:f1->PI3K Src Src VEGFR2:f1->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->PI3K Raf Raf PKC->Raf Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Indolin2one Indolin-2-one Inhibitors Indolin2one->VEGFR2:f1 Inhibition

Caption: VEGFR-2 signaling pathway and the point of inhibition by indolin-2-one derivatives.

SAR_Experimental_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_advanced Advanced Studies Design Rational Design of Indolin-2-one Analogs Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization PrimaryScreening Primary Screening (e.g., Kinase Assay) Characterization->PrimaryScreening SecondaryScreening Secondary Screening (e.g., Cytotoxicity Assay) PrimaryScreening->SecondaryScreening SAR_Analysis Structure-Activity Relationship (SAR) Analysis SecondaryScreening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) SAR_Analysis->Mechanism Lead_Optimization->Design Iterative Design InVivo In Vivo Efficacy Studies Mechanism->InVivo

Caption: General experimental workflow for structure-activity relationship (SAR) studies.

References

A Comparative Analysis of Indolin-2-One Drug Candidates: Translating In Vitro Potency to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data of promising indolin-2-one derivatives, this guide offers a comparative look at their performance in cell-free, cell-based, and animal models. We dissect the in vitro inhibitory concentrations, cellular effects, and in vivo therapeutic outcomes of key compounds, providing researchers and drug development professionals with a data-driven overview to inform future research and development.

The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of potent kinase inhibitors. While in vitro assays provide a crucial initial assessment of a compound's activity, the ultimate measure of its therapeutic potential lies in its in vivo efficacy and safety profile. This guide explores the critical transition from laboratory benchtop to preclinical animal models for three prominent indolin-2-one-based drug candidates: Sunitinib, Nintedanib, and the research tool SU6656. We present a compilation of their activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Comparison of In Vitro and In Vivo Activities

To facilitate a direct comparison of the preclinical performance of these indolin-2-one derivatives, the following tables summarize their inhibitory concentrations against key molecular targets and their efficacy in various cell lines and animal models.

In Vitro Activity: Kinase Inhibition and Cellular Assays
CompoundTarget Kinase(s)Assay SystemIC50 (nM)Cell LineAssay TypeIC50 (µM)
Sunitinib VEGFR2, PDGFRβ, c-Kit, FLT3Cell-free kinase assay80 (VEGFR2), 2 (PDGFRβ)[1][2]HUVECProliferation (VEGF-induced)0.04[1][2]
NIH-3T3 (PDGFRβ expressing)Proliferation (PDGF-induced)0.039[1][2]
786-O (Renal Carcinoma)Growth Inhibition4.6[3]
ACHN (Renal Carcinoma)Growth Inhibition1.9[3]
Caki-1 (Renal Carcinoma)Growth Inhibition2.8[3]
MV4;11 (AML)Proliferation0.008[1][2]
Nintedanib PDGFRα, PDGFRβ, FGFR1, FGFR2, VEGFR2, CSF1RCellular BA/F3 assay41 (PDGFRα), 58 (PDGFRβ), 300-1000 (FGFR1), 37 (FGFR2), 13 (VEGFR2), 5 (CSF1R)[4][5]Human Lung Fibroblasts (IPF)ProliferationReduction to 68% at 1 µM[6]
Control Lung FibroblastsProliferationReduction to 67% at 1 µM[6]
SU6656 Src, Yes, Lyn, FynCell-free kinase assay280 (Src), 20 (Yes), 130 (Lyn), 170 (Fyn)[7][8]NIH 3T3S-phase induction (PDGF-stimulated)0.3-0.4[8]
In Vivo Efficacy: Preclinical Animal Models
CompoundAnimal ModelCancer/Disease TypeDosing RegimenKey Efficacy EndpointOutcome
Sunitinib Athymic Nude MiceTriple-Negative Breast Cancer (MDA-MB-468 xenograft)80 mg/kg, oral gavage, every 2 days for 4 weeksTumor Volume Reduction90.4% reduction compared to control[9]
Athymic Nude MiceTriple-Negative Breast Cancer (MDA-MB-231 xenograft)80 mg/kg, oral gavage, every 2 days for 4 weeksTumor Volume Reduction94% reduction compared to control[9]
NOD-SCID MiceNeuroblastoma (SK-N-BE(2) xenograft)20, 30, or 40 mg/kg, daily oral gavage for 14 daysTumor Growth DelayDose-dependent inhibition of tumor growth[10]
SCID Beige MiceOvarian Cancer (SKOV3 xenograft)40 mg/kg/day, oral gavageTumor Burden ReductionSignificant reduction in tumor burden and microvessel density[11]
Nintedanib C57BL/6 MiceBleomycin-induced Pulmonary Fibrosis30, 60, 120 mg/kg/day, oral gavage (therapeutic)Reduction in Pulmonary FibrosisDose-dependent reduction in lung fibrosis[12][13]
C57BL/6N Rag2 KO MiceHumanized Model of Idiopathic Pulmonary FibrosisTreatment b.i.d.Reduction in Fibrotic LesionsStatistically significant decrease in fibrotic lesions and hydroxyproline levels[14]
SU6656 Balb/c Nude MiceLung Cancer (Calu6 xenograft)20 mg/kg, intraperitoneally, every other day for 23 daysTumor VolumeSignificant impairment of tumor growth[15]

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of these indolin-2-one drug candidates stem from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for evaluating such compounds.

VEGFR_PDGFR_Signaling cluster_membrane Cell Membrane cluster_sunitinib cluster_nintedanib VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K Ras Ras PDGFR->Ras Sunitinib_label Sunitinib Sunitinib_block Sunitinib_block->VEGFR Sunitinib_block->PDGFR Nintedanib_label Nintedanib Nintedanib_block Nintedanib_block->VEGFR Nintedanib_block->PDGFR PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation PKC->Proliferation Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR

Caption: VEGFR and PDGFR signaling pathways inhibited by Sunitinib and Nintedanib.

Src_Kinase_Signaling cluster_membrane Cell Membrane cluster_su6656 GrowthFactorReceptor Growth Factor Receptor (e.g., PDGFR, EGFR) Src Src GrowthFactorReceptor->Src Integrin Integrin FAK FAK Integrin->FAK SU6656_label SU6656 SU6656_block SU6656_block->Src STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Migration Src->Migration Invasion Invasion Src->Invasion FAK->Src Proliferation Proliferation STAT3->Proliferation Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Survival Survival Akt->Survival MAPK->Proliferation GrowthFactor Growth Factor GrowthFactor->GrowthFactorReceptor ECM ECM ECM->Integrin

Caption: Src kinase signaling pathway, a target of SU6656.

Fibrosis_Signaling cluster_nintedanib Nintedanib_label Nintedanib Nintedanib_block FAK FAK Nintedanib_block->FAK ERK ERK Nintedanib_block->ERK S100A4 S100A4 Nintedanib_block->S100A4 FAK->ERK ERK->S100A4 Fibroblast_Activation Fibroblast Activation S100A4->Fibroblast_Activation ECM_Deposition ECM Deposition Fibroblast_Activation->ECM_Deposition Fibrosis Pulmonary Fibrosis ECM_Deposition->Fibrosis TGFb TGF-β TGFb->FAK

Caption: FAK/ERK/S100A4 signaling in pulmonary fibrosis, inhibited by Nintedanib.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Correlation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation/Viability Assay (e.g., MTT, WST) Kinase_Assay->Cell_Proliferation Cell_Migration Cell Migration/Invasion Assay Cell_Proliferation->Cell_Migration Western_Blot Western Blot (Target Phosphorylation) Cell_Migration->Western_Blot Xenograft Xenograft Tumor Model (e.g., subcutaneous, orthotopic) Western_Blot->Xenograft Fibrosis_Model Disease Model (e.g., Bleomycin-induced Fibrosis) Western_Blot->Fibrosis_Model Dosing Drug Administration (e.g., oral gavage, IP) Xenograft->Dosing Fibrosis_Model->Dosing Efficacy_Assessment Efficacy Assessment (Tumor volume, survival, histology) Dosing->Efficacy_Assessment Toxicity Toxicity Assessment Efficacy_Assessment->Toxicity Analysis Statistical Analysis Efficacy_Assessment->Analysis Toxicity->Analysis Correlation In Vitro-In Vivo Correlation Analysis->Correlation

Caption: General experimental workflow for preclinical evaluation of drug candidates.

Detailed Experimental Protocols

A clear and reproducible methodology is paramount in preclinical research. Below are detailed protocols for key experiments commonly used to evaluate the in vitro and in vivo activity of indolin-2-one drug candidates.

In Vitro Assays

1. Biochemical Kinase Inhibition Assay (for IC50 determination)

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

  • Materials: Purified recombinant kinase, peptide substrate (e.g., poly-Glu-Tyr), ATP, kinase buffer, inhibitor compound, 96-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of the indolin-2-one compound in DMSO and then dilute in kinase buffer.

    • Add the kinase, peptide substrate, and kinase buffer to the wells of a 96-well plate.

    • Add the diluted inhibitor or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) or using a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

    • Quantify the phosphorylation of the substrate using a suitable detection method (e.g., scintillation counting, luminescence).

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

2. Cell Proliferation/Viability Assay (e.g., WST-1 Assay)

  • Objective: To assess the effect of the compound on the proliferation and viability of cancer or other relevant cell lines.

  • Materials: Target cell line, complete cell culture medium, 96-well cell culture plates, indolin-2-one compound, WST-1 reagent, plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium and add the medium containing different concentrations of the compound or vehicle control to the wells.

    • Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

    • Add WST-1 reagent to each well and incubate for an additional 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Models

1. Xenograft Tumor Model in Immunocompromised Mice

  • Objective: To evaluate the anti-tumor efficacy of the drug candidate in a living organism.

  • Materials: Immunocompromised mice (e.g., athymic nude, NOD-SCID), cancer cell line, sterile PBS or appropriate medium, Matrigel (optional), calipers, drug formulation, administration tools (e.g., oral gavage needles).

  • Procedure:

    • Culture the desired cancer cell line and harvest cells during the exponential growth phase.

    • Resuspend the cells in sterile PBS or medium, with or without Matrigel, to the desired concentration (e.g., 1-10 x 10⁶ cells per injection).

    • Subcutaneously inject the cell suspension into the flank of each mouse.[16]

    • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]

    • Prepare the drug formulation in a suitable vehicle.

    • Administer the drug to the treatment group according to the planned dosing schedule (e.g., daily oral gavage). The control group receives the vehicle only.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[16]

    • Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Analyze the data to determine the extent of tumor growth inhibition.

2. Bleomycin-Induced Pulmonary Fibrosis Model in Mice

  • Objective: To assess the anti-fibrotic potential of a drug candidate.

  • Materials: C57BL/6 mice, bleomycin sulfate, sterile saline, anesthesia, intubation platform, drug formulation.

  • Procedure:

    • Anesthetize the mice (e.g., with isoflurane or ketamine/xylazine).

    • Position the mouse on an intubation platform to expose the trachea.

    • Instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) dissolved in sterile saline intratracheally. The control group receives saline only.[13]

    • Allow the mice to recover. Fibrosis typically develops over 14-21 days.

    • For a therapeutic regimen, begin drug administration after the onset of fibrosis (e.g., day 7 or 9 post-bleomycin).[13] For a prophylactic regimen, start treatment at the time of or just before bleomycin instillation.

    • Administer the drug (e.g., Nintedanib at 30-120 mg/kg/day via oral gavage) and vehicle to the respective groups for the duration of the study.[12][13]

    • At the end of the study (e.g., day 21 or 28), euthanize the mice and collect lung tissue.

    • Assess the extent of fibrosis through histological analysis (e.g., Masson's trichrome staining and Ashcroft scoring) and by measuring lung collagen content (e.g., hydroxyproline assay).

This guide provides a foundational comparison of key indolin-2-one drug candidates, highlighting the importance of a multi-faceted approach to preclinical evaluation. The provided data and protocols serve as a resource for researchers to design and interpret studies aimed at translating promising in vitro findings into effective in vivo therapies.

References

Unveiling the Off-Target Landscape of Indolin-2-One Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of prominent indolin-2-one based kinase inhibitors. By summarizing key experimental data and detailing methodologies, this guide aims to facilitate a deeper understanding of the off-target effects that can influence therapeutic efficacy and toxicity.

The indolin-2-one scaffold is a cornerstone in the design of numerous kinase inhibitors, prized for its ability to mimic the adenine moiety of ATP and bind to the kinase ATP-binding pocket. While inhibitors like Sunitinib and SU6668 have been developed to target specific receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, their therapeutic window is often narrowed by off-target activities. This guide delves into the cross-reactivity profiles of these inhibitors, presenting quantitative data, experimental protocols, and visual representations of affected signaling pathways to aid in the rational design and evaluation of next-generation kinase inhibitors.

Comparative Kinase Inhibition Profiles

The following tables summarize the in vitro kinase inhibition profiles of selected indolin-2-one inhibitors against a panel of on-target and off-target kinases. These values, presented as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki (the inhibition constant), offer a quantitative measure of inhibitor potency and selectivity.

Table 1: Kinase Inhibition Profile of Sunitinib
Kinase Target IC50 / Ki (nM) Assay Type
PDGFRβ2[1][2]Cell-free
VEGFR2 (Flk-1)80[1][2]Cell-free
c-KitData not available
FLT350 (ITD mutant)[1]Cell-based
AMPKDirect inhibition noted[3]
RSK1Predicted to be inhibited
Table 2: Kinase Inhibition Profile of SU6668 (Orantinib)
Kinase Target IC50 / Ki (nM) Assay Type
PDGFRβ8[4]Ki
VEGFR1 (Flt-1)2100[4]Ki
FGFR11200[4]Ki
c-Kit100-1000[4]Cell-based
Aurora KinasesInhibition noted[5]
TANK-binding kinase 1 (TBK1)Inhibition noted[5]
Table 3: Kinase Inhibition Profile of Semaxanib (SU5416)
Kinase Target IC50 (µM) Assay Type
VEGFR2 (Flk-1/KDR)1.23[6][7][8][9]Cell-free
PDGFRβ20.3[8]Cell-based
c-Kit5.0[7]Cell-free
FGFR>100[8]
EGFR>100[8]
Table 4: Kinase Inhibition Profile of SU11274
Kinase Target IC50 (nM) Assay Type
c-Met10[10]Cell-free
PDGFRβNo effect[10]
EGFRNo effect[10]
Tie2No effect[10]

Experimental Protocols

A variety of biochemical and cell-based assays are employed to determine the cross-reactivity profile of kinase inhibitors. Below are detailed methodologies for two common approaches.

Biochemical Radiometric Kinase Assay

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.

Materials:

  • Kinase of interest

  • Peptide or protein substrate

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and the test inhibitor at various concentrations in the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).[11]

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.[11] The substrate will bind to the paper, while the unincorporated ATP will not.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound [γ-³²P]ATP.[12]

  • Dry the paper and place it in a scintillation vial with scintillation fluid.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Phosphorylation-Specific Antibody)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phosphorylation-specific antibody for the substrate

  • Total protein antibody for the substrate (as a loading control)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Culture the cells to an appropriate confluency.

  • Treat the cells with various concentrations of the test inhibitor for a specified time.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific to the phosphorylated form of the substrate.

  • Wash the membrane and incubate with the enzyme-conjugated secondary antibody.

  • Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by off-target kinase inhibition is crucial for predicting potential side effects and for identifying opportunities for drug repurposing. The following diagrams, generated using the DOT language, illustrate key pathways and a general workflow for inhibitor profiling.

G General Workflow for Kinase Inhibitor Profiling cluster_0 Biochemical Profiling cluster_1 Cellular Profiling Kinase Panel Screening Kinase Panel Screening IC50/Ki Determination IC50/Ki Determination Kinase Panel Screening->IC50/Ki Determination Mechanism of Inhibition Studies Mechanism of Inhibition Studies IC50/Ki Determination->Mechanism of Inhibition Studies Lead Optimization Lead Optimization Mechanism of Inhibition Studies->Lead Optimization Target Engagement Assays Target Engagement Assays Cellular Potency (IC50) Cellular Potency (IC50) Target Engagement Assays->Cellular Potency (IC50) Downstream Signaling Analysis Downstream Signaling Analysis Cellular Potency (IC50)->Downstream Signaling Analysis Downstream Signaling Analysis->Lead Optimization Lead Compound Lead Compound Lead Compound->Kinase Panel Screening Lead Compound->Target Engagement Assays

Caption: A general experimental workflow for kinase inhibitor profiling.

G VEGFR/PDGFR Signaling Pathways VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLCg PLCg VEGFR->PLCg PI3K PI3K PDGFR->PI3K Sunitinib/SU6668 Sunitinib/SU6668 Sunitinib/SU6668->VEGFR Sunitinib/SU6668->PDGFR PKC PKC PLCg->PKC MAPK Pathway MAPK Pathway PKC->MAPK Pathway Angiogenesis Angiogenesis MAPK Pathway->Angiogenesis Akt Akt PI3K->Akt Cell Proliferation/Survival Cell Proliferation/Survival Akt->Cell Proliferation/Survival

Caption: On-target inhibition of VEGFR and PDGFR signaling pathways.

G Off-Target AMPK Inhibition and Cardiotoxicity cluster_0 Normal Cardiac Function cluster_1 Sunitinib-Induced Cardiotoxicity Sunitinib Sunitinib AMPK AMPK Sunitinib->AMPK Inhibited AMPK Inhibited AMPK Mitochondrial Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial Biogenesis Glucose Uptake Glucose Uptake AMPK->Glucose Uptake Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation ATP Production ATP Production Mitochondrial Biogenesis->ATP Production Glucose Uptake->ATP Production Fatty Acid Oxidation->ATP Production Cardiomyocyte Survival Cardiomyocyte Survival ATP Production->Cardiomyocyte Survival Decreased Mitochondrial Function Decreased Mitochondrial Function Inhibited AMPK->Decreased Mitochondrial Function Reduced ATP Production Reduced ATP Production Inhibited AMPK->Reduced ATP Production Cardiomyocyte Apoptosis Cardiomyocyte Apoptosis Decreased Mitochondrial Function->Cardiomyocyte Apoptosis Reduced ATP Production->Cardiomyocyte Apoptosis

Caption: Off-target AMPK inhibition leading to cardiotoxicity.

G Off-Target Aurora Kinase Inhibition and Cell Cycle cluster_0 Normal Mitosis cluster_1 SU6668-Induced Cell Cycle Arrest SU6668 SU6668 Aurora Kinases (A/B) Aurora Kinases (A/B) SU6668->Aurora Kinases (A/B) Inhibited Aurora Kinases Inhibited Aurora Kinases Centrosome Maturation Centrosome Maturation Aurora Kinases (A/B)->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora Kinases (A/B)->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora Kinases (A/B)->Chromosome Segregation Proper Cell Division Proper Cell Division Centrosome Maturation->Proper Cell Division Spindle Assembly->Proper Cell Division Chromosome Segregation->Proper Cell Division Defective Spindle Formation Defective Spindle Formation Inhibited Aurora Kinases->Defective Spindle Formation Failed Cytokinesis Failed Cytokinesis Inhibited Aurora Kinases->Failed Cytokinesis Cell Cycle Arrest Cell Cycle Arrest Defective Spindle Formation->Cell Cycle Arrest Failed Cytokinesis->Cell Cycle Arrest

Caption: Off-target Aurora kinase inhibition affecting the cell cycle.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one, a halogenated organic compound, emphasizing safety, regulatory adherence, and environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical destruction facility.[1] This typically involves controlled incineration with flue gas scrubbing to neutralize hazardous decomposition products.[1]

  • Waste Identification and Segregation:

    • Identify and clearly label all waste containing this compound as "Halogenated Organic Waste."[2][3]

    • It is critical to segregate this waste stream from non-halogenated organic waste, as well as from other incompatible waste types such as acids, bases, and oxidizers.[2][4] Mixing incompatible waste can lead to dangerous chemical reactions.[5]

  • Waste Collection and Storage:

    • Collect waste in a designated, properly labeled, and chemically compatible container.[6][7] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[6][7]

    • Store the waste container in a designated satellite accumulation area within the laboratory.[6] Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing boats, and absorbent pads, should be disposed of as hazardous waste in the same designated halogenated organic waste container.

  • Empty Container Management:

    • Empty containers that previously held this compound must be managed appropriately. Containers can be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[8]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or through controlled incineration if the packaging material is combustible.[1]

  • Arranging for Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the halogenated organic waste.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

Key Disposal Information Summary

ParameterGuideline
Chemical Classification Halogenated Organic Compound
Primary Disposal Method Controlled incineration at a licensed facility[1]
Waste Segregation Collect as "Halogenated Organic Waste"[2]
Incompatible Waste Streams Non-halogenated organics, acids, bases, oxidizers
Container Requirements Labeled, compatible material, securely closed[6][7]
Contaminated PPE/Materials Dispose of as hazardous waste
Empty Container Disposal Triple-rinse and collect rinsate, or puncture and landfill[1][8]
Prohibited Disposal Methods Sewer/drain disposal, evaporation[1][8]

Experimental Workflow for Disposal

Workflow for the Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal A Consult Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Identify Waste as Halogenated Organic B->C D Segregate from Incompatible Waste Streams C->D E Collect in a Labeled, Closed, and Compatible Container D->E F Store in Designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Licensed Hazardous Waste Disposal (Incineration) G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides critical safety and logistical information for the use of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one (CAS No. 120427-95-4), a halogenated indolinone derivative. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE):

The compound this compound is classified as hazardous. According to safety data, it is harmful if swallowed and causes severe skin burns and eye damage. Therefore, a stringent personal protective equipment (PPE) protocol is mandatory.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and/or Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1]. A face shield should be worn when there is a risk of splashing.
Hands Chemical-resistant, impervious glovesWear chemically impermeable gloves. While specific glove material is not detailed, nitrile or neoprene gloves are generally recommended for handling halogenated organic compounds. Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised.
Body Fire/flame resistant and impervious clothingA lab coat is required. For procedures with a higher risk of exposure, a chemical-resistant apron or suit should be worn over the lab coat.
Respiratory Full-face respiratorTo be used if exposure limits are exceeded, or if irritation or other symptoms are experienced[1]. Ensure proper fit and use the appropriate cartridge for organic vapors and acid gases.

Operational and Disposal Plans:

Proper handling, storage, and disposal procedures are critical to prevent accidental exposure and environmental contamination.

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated place, preferably within a certified chemical fume hood[1].

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[1].

  • Safe Handling Practices: Avoid formation of dust[1]. Do not breathe mist, gas, or vapors[1]. Avoid contact with skin and eyes[1].

Spill and Accidental Release Measures:

  • Personal Precautions: In case of a spill, evacuate personnel to a safe area. Wear the appropriate personal protective equipment as outlined in the table above[1]. Remove all sources of ignition.

  • Containment and Cleaning: Prevent further leakage or spillage if it is safe to do so[1]. Collect the spilled material and arrange for disposal[1]. Do not let the product enter drains.

Disposal Plan:

  • Waste Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal[1]. Do not discharge into sewer systems[1].

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill[1].

First-Aid Measures:

Exposure Route First-Aid Procedure
Inhalation Move the victim into fresh air[1].
Skin Contact Take off contaminated clothing immediately. Rinse skin with water/shower[1].
Eye Contact Rinse with pure water for at least 15 minutes[1].
Ingestion Rinse mouth with water[1]. Do not induce vomiting.

Experimental Workflow and Safety Procedures:

The following diagrams illustrate the necessary workflows for safe handling and emergency response.

cluster_prep Preparation and Handling Workflow A Don Personal Protective Equipment (PPE) B Work in a Ventilated Fume Hood A->B C Handle Compound with Care B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Properly Label and Seal Container D->E

Figure 1. A streamlined workflow for the preparation and handling of the chemical compound.

cluster_emergency Emergency Response Protocol Spill Spill or Exposure Occurs Evacuate Evacuate Immediate Area Spill->Evacuate FirstAid Administer First Aid Spill->FirstAid PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill PPE->Contain Dispose Dispose of Waste Properly Contain->Dispose Report Report the Incident Dispose->Report

Figure 2. A clear protocol for responding to emergencies such as spills or accidental exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.